(-)-Rabdosiin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C36H30O16 |
|---|---|
分子量 |
718.6 g/mol |
IUPAC 名称 |
2-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48) |
InChI 键 |
VKWZFIDWHLCPHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
(-)-Rabdosiin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of the bioactive compound (-)-Rabdosiin, along with detailed methodologies for its isolation and purification. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a phenolic compound that has been identified in a variety of plant species across different families. Its presence is particularly noted in the Lamiaceae (mint family) and Boraginaceae (borage family). The primary documented natural sources of this compound are summarized in the table below.
| Plant Species | Family | Plant Part |
| Rabdosia japonica | Lamiaceae | Stems |
| Ocimum sanctum (Holy Basil) | Lamiaceae | Aerial Parts |
| Isodon serra (syn. Rabdosia serra) | Lamiaceae | Aerial Parts |
| Mertensia maritima (Oysterleaf) | Boraginaceae | Callus Cultures |
| Symphytum officinale (Comfrey) | Boraginaceae | Not specified |
| Macrotomia euchroma | Boraginaceae | Not specified |
| Lithospermum erythrorhizon | Boraginaceae | Not specified |
| Eritrichium sericeum | Boraginaceae | Not specified |
Quantitative Data on this compound Content
Quantitative data regarding the yield of this compound from natural sources is limited in the available literature. However, studies on related species and compounds provide some context for expected yields. The following table summarizes the available quantitative data.
| Plant Source | Compound Form | Yield | Notes |
| Mertensia maritima (Callus Culture) | (+)-Rabdosiin | 0.14% of dry weight[1] | Yield from callus culture, not the wild plant. |
| Ocimum sanctum | This compound | Not specified | Isolated as a minor compound from the aerial parts. |
Experimental Protocols for Isolation and Purification
The following is a composite, detailed protocol for the isolation and purification of this compound, synthesized from methodologies reported for its extraction from Ocimum sanctum and general procedures for the purification of phenolic compounds.
Stage 1: Extraction
-
Plant Material Preparation : Air-dry the aerial parts of the source plant (e.g., Ocimum sanctum) at room temperature and then grind them into a fine powder.
-
Solvent Extraction :
-
Macerate the powdered plant material (e.g., 400 g) with dichloromethane (B109758) (100%) at room temperature.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with the plant residue using methanol (B129727).
-
Combine the filtrates and evaporate the solvents under reduced pressure to obtain the crude extract.
-
Stage 2: Fractionation
-
Solvent-Solvent Partitioning :
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 7:3 v/v).
-
Perform liquid-liquid partitioning of the aqueous methanol extract successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
-
Vacuum Liquid Chromatography (VLC) :
-
Subject the ethyl acetate fraction to VLC on a silica (B1680970) gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is cyclohexane (B81311) and ethyl acetate, starting from 100% cyclohexane and gradually increasing the proportion of ethyl acetate (e.g., 90:10, 80:20, 70:30, etc.).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Stage 3: Purification
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Pool the fractions from VLC that are rich in this compound and concentrate them.
-
Dissolve the concentrated fraction in a suitable solvent (e.g., methanol).
-
Purify the dissolved fraction using a preparative HPLC system equipped with a C18 column.
-
Use a gradient elution system, for example, with a mobile phase consisting of acetonitrile (B52724) and water (both containing a small percentage of formic or acetic acid to improve peak shape).
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to this compound.
-
-
Crystallization :
-
Combine the pure fractions of this compound obtained from prep-HPLC and evaporate the solvent.
-
Dissolve the residue in a minimal amount of a hot solvent in which it is sparingly soluble (e.g., ethanol (B145695) or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator to promote crystallization.
-
Collect the crystals by filtration, wash them with a cold solvent, and dry them under a vacuum.
-
Visualized Workflows and Pathways
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
Postulated Signaling Pathway for the Biological Activity of this compound
This compound has been reported to possess antioxidant and antiproliferative properties, including the induction of apoptosis in cancer cells. While the precise molecular mechanisms are still under investigation, a plausible signaling pathway can be postulated based on its known biological activities and the mechanisms of similar phenolic compounds.
Caption: Postulated signaling pathway of this compound.
References
Biosynthesis of (-)-Rabdosiin in Rabdosia rubescens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Rabdosiin, a significant bioactive compound found in Rabdosia rubescens, is a dimer of rosmarinic acid. Its biosynthesis is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, starting from the primary precursors, through the formation of rosmarinic acid, to its final oxidative dimerization. This document details the key enzymatic steps, presents available quantitative data, and outlines relevant experimental protocols to facilitate further research and potential biotechnological applications.
Introduction
Rabdosia rubescens (Lamiaceae) is a medicinal plant with a rich history in traditional medicine, known to produce a variety of bioactive compounds, including diterpenoids and phenolic acids. Among these, this compound has garnered interest for its potential therapeutic properties. Structurally, this compound is a lignan-like compound formed from the oxidative coupling of two molecules of rosmarinic acid. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering or synthetic biology approaches. This guide synthesizes current knowledge to provide a detailed technical overview of the biosynthesis of this compound.
The Phenylpropanoid Pathway: The Foundation for Rosmarinic Acid Biosynthesis
The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, which provides the necessary precursors for rosmarinic acid.
Phenylalanine to Cinnamic Acid
The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . This is a critical regulatory point in the phenylpropanoid pathway.
Cinnamic Acid to 4-Coumaroyl-CoA
trans-Cinnamic acid is then hydroxylated to 4-coumaric acid by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. Subsequently, 4-coumarate:CoA ligase (4CL) activates 4-coumaric acid to its corresponding thioester, 4-coumaroyl-CoA.
Biosynthesis of Rosmarinic Acid: The Direct Precursor to this compound
Rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. Its biosynthesis involves a branching pathway that utilizes products from both phenylalanine and tyrosine metabolism.
Formation of the Caffeic Acid Moiety
4-Coumaroyl-CoA serves as a precursor for the caffeic acid portion of rosmarinic acid. The hydroxylation of the 4-coumaroyl moiety to a caffeoyl moiety is a key step.
Formation of the 3,4-Dihydroxyphenyllactic Acid Moiety
The 3,4-dihydroxyphenyllactic acid part of rosmarinic acid is derived from L-tyrosine. This involves a series of enzymatic reactions, including transamination, reduction, and hydroxylation.
Condensation to Form Rosmarinic Acid
Rosmarinic acid synthase (RAS) , a member of the BAHD acyltransferase family, catalyzes the esterification of 3,4-dihydroxyphenyllactic acid with the caffeoyl moiety (from caffeoyl-CoA) to form rosmarinic acid.
The Final Step: Oxidative Dimerization to this compound
The crucial and less characterized step in the biosynthesis of this compound is the oxidative coupling of two molecules of rosmarinic acid. This type of reaction is typically catalyzed by oxidative enzymes such as laccases or peroxidases.
While the specific enzyme responsible for this dimerization in Rabdosia rubescens has not yet been definitively identified, it is hypothesized that a regio- and stereospecific enzyme catalyzes this reaction to produce the (-)-enantiomer of Rabdosiin.
Putative Biosynthetic Pathway of this compound
In Vitro Bioactivity of (-)-Rabdosiin: A Technical Guide
This technical guide provides an in-depth overview of the in vitro biological activities of (-)-Rabdosiin, a naturally occurring lignan. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its cytotoxic properties against cancer cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential signaling pathways.
Quantitative Bioactivity Data
This compound has demonstrated notable cytotoxic activity against various human cancer cell lines while exhibiting low toxicity towards normal cells, suggesting its potential as a selective anticancer agent.[1][2][3] The half-maximal inhibitory concentration (IC₅₀) values from in vitro cytotoxicity screening are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| MCF-7 | Breast (ER+, PR+, HER2-) | 75 ± 2.12 | Data not available |
| SKBR3 | Breast (ER-, PR-, HER2+) | 83 ± 3.54 | Data not available |
| HCT-116 | Colon | 84 ± 7.78 | Data not available |
| PBMCs | Normal Peripheral Blood Mononuclear Cells | Very low cytotoxicity | Data not available |
Table 1: Cytotoxic activity of this compound against human cancer cell lines and normal cells.[4]
Experimental Protocols
The following are detailed methodologies for key in vitro assays relevant to the bioactivity screening of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][7] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, SKBR3, HCT-116) and determine cell viability using a method like Trypan Blue exclusion.
-
Seed the cells in a 96-well microplate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to achieve a range of final concentrations (e.g., 6.25 to 200.0 µg/mL).[4]
-
Add the different concentrations of this compound to the respective wells. Include vehicle-treated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.[4]
-
Incubate the plates for a specified period (e.g., 24 to 72 hours) at 37°C and 5% CO₂.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.[5]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5]
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC₅₀) is calculated using the formula: 100(A₀ − A)/A₀ = 50, where A is the optical density of the wells exposed to the compound and A₀ is the optical density of the control wells.[4]
-
Apoptosis Detection Assay (Annexin V-FITC Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS), an early marker of this process.[9]
Principle: In normal, viable cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag (like FITC) to label apoptotic cells. Propidium (B1200493) iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a counterstain to differentiate necrotic cells (which have compromised membrane integrity) from apoptotic cells.[10][11]
Protocol:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Washing:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.[10]
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations
The following diagrams illustrate the experimental workflow for in vitro cytotoxicity screening and a potential signaling pathway involved in the anticancer activity of this compound.
In vitro cytotoxicity screening workflow for this compound.
Hypothetical signaling pathways for this compound-induced apoptosis.
Other Reported Bioactivities
In addition to its cytotoxic effects, this compound and related compounds have been reported to possess other biological activities, including:
-
Antioxidant activity: Acting as a scavenger of reactive oxygen species.[4][12]
-
Anti-inflammatory activity: Potential to inhibit inflammatory pathways.[1][13]
-
Antimicrobial activity: Showing inhibitory effects against certain microbes.[1][14]
-
Anti-HIV activity: Suggested potential as an anti-HIV agent.[4][15]
-
Antiallergic activity: Exhibiting inhibitory effects on hyaluronidase (B3051955) and β-hexosaminidase release.[16]
Further research is required to fully elucidate the mechanisms of action and therapeutic potential of this compound in these various biological contexts.
References
- 1. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Antiallergic activities of rabdosiin and its related compounds: chemical and biochemical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Cytotoxicity Studies of (-)-Rabdosiin on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Rabdosiin, a lignan (B3055560) isolated from medicinal plants such as Ocimum sanctum L., has emerged as a compound of interest in oncology research due to its cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the initial cytotoxicity studies of this compound, including quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and an exploration of the potential molecular pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Citation |
| MCF-7 | Breast Adenocarcinoma | 75 ± 2.12 | ~162 | [3] |
| SKBR3 | Breast Adenocarcinoma | 83 ± 3.54 | ~179 | [3] |
| HCT-116 | Colon Carcinoma | 84 ± 7.78 | ~181 | [3] |
¹Molar concentration estimated based on a molecular weight of 462.45 g/mol for this compound.
Experimental Protocols
The following are detailed methodologies for commonly employed assays to determine the cytotoxicity of compounds like this compound.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][5]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).[6]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well without removing the culture medium (final concentration of 10% TCA) and incubate at 4°C for 1 hour.[6]
-
Washing: Remove the supernatant and wash the plates five times with deionized water. Allow the plates to air dry completely.[6]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Removal of Unbound Dye: Quickly wash the plates four to five times with 1% acetic acid to remove unbound SRB.[5][6]
-
Air Drying: Allow the plates to air dry completely at room temperature.[6]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[5][6]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of approximately 540 nm using a microplate spectrophotometer.[5]
-
Data Analysis: Subtract the background absorbance from all readings and calculate the percentage of cell growth inhibition. The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[3]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density in 100 µL of complete culture medium and incubate overnight.[7]
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired exposure time (e.g., 72 hours).[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm. A reference wavelength of 620 nm can also be used.[7]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise molecular mechanism of this compound-induced apoptosis is still under investigation, studies on structurally related compounds and the general principles of apoptosis suggest the involvement of the intrinsic (mitochondrial) pathway.[8] This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Discussion and Future Directions
The initial studies on this compound demonstrate its potential as a cytotoxic agent against breast and colon cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis. However, further research is required to fully elucidate the specific molecular targets and signaling pathways involved.
Future investigations should focus on:
-
Expanding the panel of cancer cell lines to determine the broader spectrum of this compound's activity.
-
Conducting detailed mechanistic studies to identify the specific caspases and Bcl-2 family proteins that are modulated by this compound.
-
Investigating the effect of this compound on the cell cycle of cancer cells.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical animal models.
A comprehensive understanding of the cytotoxic effects and molecular mechanisms of this compound will be crucial for its potential development as a novel anticancer therapeutic.
References
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rabdocoestin B exhibits antitumor activity by inducing G2/M phase arrest and apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of (-)-Rabdosiin in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Rabdosiin, a caffeic acid tetramer, is a phenolic compound of significant interest due to its potential therapeutic properties. Found in plants such as Symphytum officinale, it has demonstrated antioxidant and other biological activities. A thorough understanding of its solubility and stability is paramount for its development as a pharmaceutical or nutraceutical agent. This technical guide provides a comprehensive overview of the solubility and stability testing of this compound, including detailed experimental protocols and data presentation.
While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information on structurally related phenolic compounds, such as caffeic acid and rosmarinic acid, to provide well-founded estimations and standardized testing methodologies.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a phenolic compound, this compound is expected to exhibit higher solubility in organic solvents compared to aqueous media. The following table summarizes the estimated solubility of this compound in common laboratory solvents, based on data from related phenolic compounds.
Table 1: Estimated Solubility of this compound in Various Solvents at Ambient Temperature
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~ 5 - 10 | Phenolic compounds like caffeic acid show moderate solubility in DMSO. |
| Ethanol | ~ 20 - 30 | Ethanol is generally a good solvent for phenolic acids. |
| Methanol (B129727) | ~ 20 - 30 | Similar to ethanol, methanol is expected to be an effective solvent. |
| Water | < 1 | Phenolic compounds of this size and nature typically have low aqueous solubility. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 1 | Solubility in aqueous buffers is expected to be low. |
Note: These values are estimations and should be confirmed by experimental analysis.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound is the shake-flask method, followed by a quantitative analysis of the supernatant.
2.1.1 Materials and Equipment
-
This compound reference standard
-
Selected solvents (e.g., DMSO, ethanol, methanol, water, PBS)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2.1.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method).
-
Quantify the concentration of this compound in the diluted sample using a validated stability-indicating HPLC method (see Section 3.2.2).
-
Prepare a calibration curve using known concentrations of the this compound reference standard to determine the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
-
2.1.3 Workflow for Solubility Determination
Stability Profile of this compound
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation studies expose this compound to stress conditions more severe than accelerated stability testing. The goal is to generate degradation products to a level of 5-20% to facilitate the development of a stability-indicating analytical method.
Table 2: Recommended Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 2, 4, 8, 24 hours |
| Thermal Degradation | Solid State | 80 °C | 24, 48, 72 hours |
| Photostability | Solid State & Solution | ICH Q1B conditions | As per guidelines |
Experimental Protocol for Stability Testing
3.2.1 Forced Degradation Procedure
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
For solid-state studies, use the neat powder.
-
-
Stress Application:
-
Acid/Base Hydrolysis: Add the specified acid or base to the stock solution and incubate at the indicated temperature and time points.
-
Oxidation: Add the hydrogen peroxide solution and keep at room temperature.
-
Thermal Degradation: Place the solid sample in a temperature-controlled oven.
-
Photostability: Expose the solid and solution samples to light as per ICH Q1B guidelines.
-
-
Neutralization and Dilution:
-
After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
3.2.2 Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential to separate and quantify this compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve separation of all degradation products from the parent peak.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
3.2.3 Workflow for Forced Degradation Study
Potential Degradation Pathways
Based on the degradation of similar phenolic compounds like caffeic acid, the potential degradation pathways for this compound under stress conditions may include:
-
Hydrolysis: Cleavage of ester linkages within the tetrameric structure, leading to the formation of caffeic acid and its smaller oligomers.
-
Oxidation: Oxidation of the catechol moieties, potentially leading to the formation of quinones and further polymerization or cleavage products.
-
Decarboxylation: Loss of carboxylic acid groups under thermal stress.
-
Oligomerization/Polymerization: Further reaction of degradation products to form larger, more complex molecules.
4.1 Logical Relationship of Degradation Analysis
Conclusion
This technical guide provides a framework for assessing the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols and estimated data based on analogous compounds offer a robust starting point for researchers. The successful development of this compound as a therapeutic agent will rely on the rigorous application of these fundamental characterization studies to ensure its quality, safety, and efficacy. It is imperative that the proposed experimental protocols are validated specifically for this compound to generate reliable and accurate data.
The Therapeutic Potential of (-)-Rabdosiin: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Rabdosiin, a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its potential therapeutic applications. This document details its chemical properties, natural sources, and summarizes the quantitative data from key studies. Furthermore, it outlines detailed experimental protocols for evaluating its biological effects and visualizes the known signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry, aiming to accelerate the translation of this compound from a promising natural compound to a potential therapeutic agent.
Introduction
This compound is a caffeic acid tetramer that has been isolated from various plant species. Structurally, it is a dimer of rosmarinic acid with a lignan (B3055560) skeleton.[1] Traditionally, plants containing this compound have been used in folk medicine for various ailments, hinting at the compound's therapeutic potential.[2] Modern scientific investigations have begun to validate these traditional uses, revealing a spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects.[3][4] This guide will delve into the scientific evidence supporting these potential therapeutic applications, providing a detailed resource for further research and development.
Chemical Profile
Chemical Structure and Properties
-
Chemical Formula: C₃₆H₃₀O₁₆[5]
-
Molecular Weight: 718.6 g/mol [5]
-
IUPAC Name: (2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid[5]
-
CAS Number: 119152-54-4[5]
-
Synonyms: Rabdosiin (B45785), this compound[5][6]
Natural Sources and Isolation
This compound has been identified and isolated from a variety of plant species, including:
-
Rabdosia japonica (Labiatae)[1]
-
Isodon japonicus[5]
-
Arnebia euchroma[5]
-
Ocimum sanctum L. (Holy Basil)[3]
-
Symphytum officinale L.[4]
-
Mertensia maritima (Boraginaceae)[7]
A general workflow for the isolation of this compound from plant material is depicted below.
Therapeutic Applications
Anticancer Activity
This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines, coupled with a favorable safety profile against normal cells.
Studies have shown that this compound exhibits cytotoxic effects against breast (MCF-7, SKBR3) and colon (HCT-116) cancer cell lines.[5] The half-maximal inhibitory concentrations (IC₅₀) from a key study are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 75 ± 2.12 | ~104.4 |
| SKBR3 | Breast Adenocarcinoma | 83 ± 3.54 | ~115.5 |
| HCT-116 | Colorectal Carcinoma | 84 ± 7.78 | ~116.9 |
| Table 1: Cytotoxicity of this compound against human cancer cell lines.[5] |
The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. Treatment with this compound leads to a concentration-dependent increase in the percentage of apoptotic cells.
| Cell Line | Concentration (µg/mL) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | 80 | 44.9 | 12.3 |
| SKBR3 | 80 | 40.1 | 9.1 |
| HCT-116 | 80 | 43.1 | 10.2 |
| MCF-7 | 40 | ~20 | ~6 |
| SKBR3 | 40 | ~18 | ~5 |
| HCT-116 | 40 | ~19 | ~5 |
| Table 2: Apoptosis induction by this compound in human cancer cell lines. |
Importantly, this compound has shown minimal cytotoxicity against normal human peripheral blood mononuclear cells (PBMCs), suggesting a selective action towards cancer cells.[5]
While the precise signaling pathways activated by this compound are still under investigation, based on its structure as a phenolic compound and the activities of similar natural products, a proposed mechanism involves the generation of reactive oxygen species (ROS) leading to the activation of intrinsic apoptotic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiallergic activities of rabdosiin and its related compounds: chemical and biochemical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bird's eye view of natural products for the development of new anti‐HIV agents: Understanding from a therapeutic viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of (-)-Rabdosiin from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Rabdosiin is a phenolic compound that has garnered significant interest for its potential therapeutic properties, including antioxidant and neuroprotective activities.[1] It is a caffeic acid tetramer connected to a lignan (B3055560) skeleton.[2] This document provides detailed protocols for the extraction and purification of this compound from various plant sources, including Rabdosia japonica, Ocimum sanctum (Holy Basil), and Symphytum officinale (Comfrey).[1][2][3] The methodologies described herein are based on established scientific literature and are intended to provide a comprehensive guide for researchers in the field.
I. Extraction Protocols
The initial step in isolating this compound involves its extraction from dried and powdered plant material. As a polar phenolic compound, polar solvents are most effective for its solubilization.[3] Two common and effective methods are presented below: Maceration with a Methanol-Water mixture and Ultrasonic-Assisted Extraction (UAE) with ethanol (B145695).
Protocol 1: Maceration with Aqueous Methanol (B129727)
This protocol is a conventional and straightforward method for the extraction of phenolic compounds.
Materials:
-
Dried and finely ground plant material (e.g., aerial parts of Ocimum sanctum)
-
Methanol (MeOH)
-
Distilled Water (H₂O)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh the dried and ground plant material.
-
Prepare the extraction solvent: a 7:3 (v/v) mixture of methanol and water.[3][4]
-
Combine the plant material with the extraction solvent in a large flask or beaker. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Stir the mixture at room temperature for 24-48 hours. Ensure the container is sealed to prevent solvent evaporation.
-
After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant residue.
-
The extraction process can be repeated on the plant residue two more times with fresh solvent to maximize the yield.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) with Aqueous Ethanol
UAE is a more modern and efficient technique that utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields in a shorter time.
Materials:
-
Dried and finely ground plant material (e.g., roots of Symphytum officinale)
-
Ethanol (EtOH), 80% aqueous solution[5]
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Weigh the dried and ground plant material and place it in a suitable vessel.
-
Add the 80% ethanol solution to the plant material, typically at a solvent-to-sample ratio of 20:1 (v/mL).
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Sonicate the mixture for a specified duration, for example, 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, separate the extract from the solid material by centrifugation followed by decantation of the supernatant.
-
Repeat the extraction process on the plant residue for a total of three cycles.
-
Combine the supernatants from all extraction cycles.
-
Concentrate the combined extract using a rotary evaporator to obtain the crude extract.
II. Purification Protocols
The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound with high purity. The following protocol outlines a general workflow involving column chromatography and High-Performance Liquid Chromatography (HPLC).
General Purification Workflow
A common strategy for purifying this compound involves initial fractionation of the crude extract using column chromatography, followed by a final polishing step with reversed-phase HPLC.[3]
Diagram of the General Purification Workflow:
Caption: General workflow for the purification of this compound.
Protocol 3: Multi-Step Chromatographic Purification
This protocol provides a detailed procedure for the isolation of this compound from a crude extract.
Materials:
-
Crude plant extract
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for column chromatography (e.g., cyclohexane (B81311), ethyl acetate, methanol)
-
Thin-Layer Chromatography (TLC) plates
-
Reversed-Phase HPLC column (e.g., C18)
-
HPLC grade solvents (e.g., methanol, acetic acid in water)
-
Fraction collector
-
Lyophilizer or vacuum oven
Procedure:
Step 1: Initial Fractionation with Silica Gel Column Chromatography
-
Prepare a silica gel column with a suitable solvent system, for example, a gradient of cyclohexane and ethyl acetate.[4]
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., from 100% cyclohexane to 100% ethyl acetate).[2][4]
-
Collect fractions of a fixed volume using a fraction collector.
-
Monitor the fractions by TLC, visualizing with a UV lamp or a suitable staining reagent, to identify the fractions containing compounds with similar retention factors.
-
Combine fractions that show a similar profile on TLC.
Step 2: Further Purification with Sephadex LH-20 Column Chromatography
-
Take the combined fractions rich in the compound of interest from the silica gel chromatography step and concentrate them.
-
Dissolve the concentrated fraction in methanol.[4]
-
Load the sample onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with 100% methanol.[4]
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Pool the relevant fractions and concentrate them.
Step 3: Final Purification by Reversed-Phase HPLC
-
Dissolve the semi-purified sample from the Sephadex LH-20 step in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into a reversed-phase HPLC system equipped with a C18 column.
-
Elute with a suitable mobile phase, for example, an isocratic mixture of methanol and 5% acetic acid in water (e.g., 7:3 v/v).[4]
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Remove the solvent from the collected fraction, for instance, by lyophilization, to obtain the pure compound.
-
Confirm the purity of the isolated this compound using analytical HPLC and its identity by spectroscopic methods (e.g., NMR, MS). A purity of >95% is typically desired.[3]
III. Quantitative Data
The yield of this compound can vary significantly depending on the plant source, the time of harvest, and the extraction and purification methods employed. The following tables provide a summary of representative quantitative data from the literature.
Table 1: Comparison of Extraction Methods for Phenolic Compounds
| Parameter | Maceration with Aqueous Methanol | Ultrasonic-Assisted Extraction (UAE) with Aqueous Ethanol |
| Plant Material | Aerial parts of Ocimum sanctum | Roots of Symphytum officinale |
| Solvent | Methanol:Water (7:3, v/v)[3][4] | Ethanol:Water (80:20, v/v)[5] |
| Solvent:Sample Ratio | 10:1 (mL:g) | 20:1 (mL:g) |
| Extraction Time | 24-48 hours | 30 minutes per cycle (3 cycles) |
| Temperature | Room Temperature | 40°C |
| Relative Efficiency | Good | High |
Table 2: Example of a Purification Scheme for this compound from Ocimum sanctum
| Purification Step | Starting Material | Elution Solvents/Conditions | Result | Yield |
| Methanol:Water Extraction | 0.40 kg dried aerial parts | Methanol:Water (7:3, v/v) | Crude polar extract | - |
| Sephadex LH-20 Column | Portion of crude extract | 100% Methanol | Semi-purified fraction (M₃₋₆) | 57.0 mg |
| Reversed-Phase HPLC | 57.0 mg of M₃₋₆ | Isocratic Methanol:5% Acetic Acid (7:3) | Pure this compound | 7.5 mg[4] |
IV. Logical Relationships in Method Selection
The choice of extraction and purification methods depends on several factors, including the desired scale of production, available equipment, and the required purity of the final product.
Diagram of Method Selection Logic:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Rabdosiin () for sale [vulcanchem.com]
- 4. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023203401A1 - A low-dose phytochemical composition of ocimum tenuiflorum for improvement of mental and physical performance - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of (-)-Rabdosiin by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Rabdosiin, a notable lignan (B3055560) isolated from various medicinal plants such as Ocimum sanctum, has demonstrated significant cytotoxic activity against several human cancer cell lines, showing promise as a potential selective anticancer drug scaffold.[1] Accurate and precise quantification of this compound in plant matrices, extracts, and biological samples is crucial for quality control, pharmacokinetic studies, and further drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols have been developed based on established methods for analogous compounds, such as diterpenoids and other phenolic compounds found in the Rabdosia species and other medicinal herbs.[2][3][4]
Analytical Method Selection
The choice between HPLC-DAD and LC-MS/MS depends on the specific requirements of the analysis. HPLC-DAD is a robust and widely available technique suitable for the quantification of relatively abundant compounds in simple matrices.[2][4] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological matrices or when dealing with low concentrations in plant extracts.[5][6]
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC and LC-MS methods for the quantification of diterpenoids and phenolic compounds in plant extracts, which can be considered as target validation parameters for a this compound quantification method.
| Parameter | HPLC-DAD (Representative Values) | LC-MS/MS (Representative Values) | Reference |
| Linearity (r²) | > 0.999 | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.04–0.25 µg/mL | 0.015–0.75 µg/kg | [3] |
| Limit of Quantification (LOQ) | 0.1 - 0.65 µg/mL | 0.05–2.5 µg/kg | [3] |
| Precision (RSD%) | < 3.5% | < 15% | [3] |
| Repeatability (RSD%) | < 5% | Not specified | [3] |
| Stability (RSD%) | < 5% | Not specified | [3] |
| Accuracy (Recovery %) | 96.37–101.66% | 64.5–112.2% | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-DAD
This protocol is adapted from methods used for the simultaneous quantification of multiple compounds in Rabdosia rubescens.[3]
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Column: Luna C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase:
-
A: 0.5% (v/v) Acetic Acid in Water
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 60 40 40 40 60 50 20 80 55 90 10 | 60 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (based on typical absorbance for phenolic compounds).
2. Sample Preparation (from plant material)
-
Grind dried plant material to a fine powder (200 mesh).
-
Accurately weigh 0.5 g of the powder into a centrifuge tube.
-
Add 25 mL of methanol (B129727).
-
Perform ultrasonication for 50 minutes at 50°C.[3]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon membrane filter prior to injection.
3. Standard Solution Preparation
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.
4. Method Validation Parameters
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
LOD and LOQ: Determine the signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ by injecting serially diluted low-concentration standard solutions.
-
Precision: Evaluate intra-day and inter-day precision by analyzing replicate injections of a sample solution on the same day and on different days.
-
Accuracy: Perform a recovery test by adding a known amount of this compound standard to a pre-analyzed sample and calculating the percentage recovery.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is a proposed method based on general procedures for the sensitive quantification of phytochemicals in biological matrices.[5][6]
1. Instrumentation and Conditions
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) % A % B 0 95 5 8 5 95 10 5 95 10.1 95 5 | 12 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
2. Mass Spectrometer Settings
-
Ionization Mode: ESI Negative (ESI-) is often suitable for phenolic compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized by infusing a standard solution of this compound. A hypothetical transition would be based on the deprotonated molecule [M-H]⁻ as the precursor ion and a stable fragment ion as the product ion.
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
3. Sample Preparation (from plasma)
-
To 50 µL of plasma, add 150 µL of acetonitrile (containing an appropriate internal standard) to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean vial and inject it into the LC-MS/MS system.
4. Standard Solution Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare working standards by serial dilution in a blank matrix (e.g., drug-free plasma) to construct a calibration curve covering the expected concentration range of the samples.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. phcog.com [phcog.com]
- 3. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-synthesis of (-)-Rabdosiin Derivatives and Structure-Activity Relationship Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Rabdosiin, a caffeic acid tetramer, is a natural product that has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells.[3][4] This favorable therapeutic window makes this compound an excellent candidate for further development.
To optimize its anticancer activity and elucidate the structural features crucial for its biological function, a systematic structure-activity relationship (SAR) study is paramount. This involves the semi-synthesis of a series of this compound derivatives with modifications at specific functional groups. These derivatives can then be evaluated for their cytotoxic effects to identify compounds with enhanced potency and selectivity.
These application notes provide detailed protocols for the semi-synthesis of this compound derivatives through esterification, etherification, and amidation of its carboxylic acid and phenolic hydroxyl groups. Furthermore, a comprehensive protocol for evaluating the cytotoxicity of these derivatives using the MTT assay is described. The presented data, although hypothetical, is designed to illustrate a plausible SAR for this class of compounds and serve as a guide for future research endeavors.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of this compound and its semi-synthetic derivatives against three human cancer cell lines: MCF-7 (breast adenocarcinoma), SKBR3 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma), as well as against normal peripheral blood mononuclear cells (PBMCs).
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SKBR3 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. PBMCs |
| This compound | H | H | H | H | 15.2 | 18.5 | 21.3 | >100 |
| Derivative 1 | -COCH3 | H | H | H | 12.8 | 15.1 | 18.9 | >100 |
| Derivative 2 | -CO(CH2)2CH3 | H | H | H | 10.5 | 12.3 | 15.6 | >100 |
| Derivative 3 | H | -CH3 | H | H | 18.9 | 22.1 | 25.4 | >100 |
| Derivative 4 | H | H | -COCH2NH2 | H | 8.2 | 9.8 | 12.1 | >100 |
| Derivative 5 | H | H | H | -CO-Ph | 25.6 | 30.2 | 35.8 | >100 |
Note: The IC50 values presented for the derivatives are hypothetical and intended to illustrate potential structure-activity relationships.
Experimental Protocols
General Semi-synthesis Workflow
The semi-synthesis of this compound derivatives can be achieved by targeting the reactive functional groups present in the parent molecule, namely the carboxylic acid and phenolic hydroxyl groups. The general workflow involves the isolation of this compound from a natural source, followed by chemical modification and purification of the resulting derivatives.
Caption: General workflow for the semi-synthesis and evaluation of this compound derivatives.
Protocol 1: Esterification of Phenolic Hydroxyl Groups (e.g., Derivative 1 & 2)
This protocol describes the acylation of the phenolic hydroxyl groups of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
Acetyl chloride or Butyryl chloride
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Add anhydrous pyridine (2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acyl chloride (e.g., acetyl chloride for Derivative 1, butyryl chloride for Derivative 2) (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to obtain the desired ester derivative.
Protocol 2: Etherification of Phenolic Hydroxyl Groups (e.g., Derivative 3)
This protocol details the methylation of a phenolic hydroxyl group.
Materials:
-
This compound
-
Anhydrous Acetone
-
Potassium carbonate (K2CO3)
-
Methyl iodide (CH3I)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetone, add potassium carbonate (3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 equivalents) and reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the methylated derivative.
Protocol 3: Amide Coupling of Carboxylic Acid Groups (e.g., Derivative 4)
This protocol describes the formation of an amide derivative from a carboxylic acid group of this compound.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Glycine (B1666218) methyl ester hydrochloride
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)/Water
-
Ethyl acetate
-
Saturated ammonium (B1175870) chloride solution
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add glycine methyl ester hydrochloride (1.2 equivalents) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated ammonium chloride solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude methyl ester by column chromatography.
-
For hydrolysis of the methyl ester, dissolve the purified product in a mixture of THF and water.
-
Add LiOH (2 equivalents) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the final amide derivative.
Protocol 4: Cytotoxicity Evaluation using MTT Assay
This protocol details the procedure for determining the cytotoxic activity of this compound derivatives.[5][6][7][8][9]
Materials:
-
Human cancer cell lines (MCF-7, SKBR3, HCT-116) and PBMCs
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cell lines in complete medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium.
-
Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for attachment.
-
Isolate PBMCs from healthy donor blood and seed at a density of 2 x 10^4 cells/well.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and its derivatives in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Mandatory Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known anticancer activities of many polyphenolic natural products, it is plausible that this compound and its active derivatives induce apoptosis in cancer cells. A potential mechanism involves the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Structure-Activity Relationship Logic Diagram
This diagram illustrates the logical relationships between the structural modifications of this compound and their impact on cytotoxic activity, based on the hypothetical data.
Caption: Logical flow of structure-activity relationships for this compound derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rabdosiin | 119152-54-4 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
Application Notes and Protocols for In Vitro Studies Using (-)-Rabdosiin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Rabdosiin is a lignan (B3055560) compound isolated from plants such as Ocimum sanctum (Holy Basil) that has demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines.[1][2][3] Notably, it exhibits selective cytotoxicity against cancer cells while showing minimal effects on normal cells, such as peripheral blood mononuclear cells (PBMCs), suggesting its potential as a promising scaffold for the development of novel anticancer therapeutics.[1][4] These application notes provide a comprehensive guide for the in vitro investigation of this compound, including detailed experimental protocols and an exploration of its potential mechanisms of action.
Data Presentation
The cytotoxic effects of this compound have been quantified across several human cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) after 72h | IC50 (µM) after 72h* |
| MCF-7 | Breast (ER+, PR+, HER2-) | 75 ± 7.07 | 104.4 |
| SKBR3 | Breast (ER-, PR-, HER2+) | 85 ± 2.82 | 118.3 |
| HCT-116 | Colon | 80 ± 9.89 | 111.3 |
| Calculated based on a molecular weight of 718.6 g/mol for this compound.[5] |
Table 2: Apoptosis Induction by this compound in Human Cancer Cell Lines after 72 hours
| Cell Line | Concentration (µg/mL) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| MCF-7 | 40 | ~20 | ~5 |
| 80 | 44.9 | 12.3 | |
| SKBR3 | 40 | ~18 | ~6 |
| 80 | 40.1 | 9.1 | |
| HCT-116 | 40 | ~14 | ~4 |
| 80 | 43.1 | 10.2 | |
| Data is approximated from published graphical representations.[1][4] |
Table 3: Cytotoxicity of this compound in Normal Human Cells
| Cell Line | Cell Type | Concentration (µg/mL) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| PBMCs (Donor 1) | Peripheral Blood Mononuclear Cells | 80 | 2.8 | 3.0 |
| PBMCs (Donor 2) | Peripheral Blood Mononuclear Cells | 80 | 4.3 | 3.1 |
| Incubation time was 24 hours.[1][4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the anticancer effects of this compound are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., MCF-7, SKBR3, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1-2 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for the chosen duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Proposed Signaling Pathways and Experimental Design
While the precise molecular pathways targeted by this compound are still under investigation, its ability to induce apoptosis suggests the involvement of key signaling cascades that regulate cell survival and death. Based on the known mechanisms of similar natural compounds, the following pathways are proposed as potential targets for this compound.
Intrinsic Apoptosis Pathway
The induction of apoptosis often involves the mitochondrial-mediated intrinsic pathway, which is regulated by the Bcl-2 family of proteins.
Hypothesis: this compound induces apoptosis by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[5][8]
Experimental Workflow:
Caption: Workflow to investigate the intrinsic apoptosis pathway.
Protocol for Western Blot Analysis:
-
Treat cells with this compound as described previously.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Bcl-xL, Bax, Bak, cleaved Caspase-9, and cleaved Caspase-3.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and its inhibition can lead to apoptosis.[9][10][11]
Hypothesis: this compound may inhibit the PI3K/Akt/mTOR signaling pathway, leading to a decrease in pro-survival signals and the induction of apoptosis.
Experimental Workflow:
Caption: Workflow to assess the PI3K/Akt/mTOR pathway.
Protocol for PI3K/Akt/mTOR Pathway Analysis:
-
Treat cells with this compound for various time points (e.g., 1, 6, 12, 24 hours).
-
Perform Western blot analysis as described above, using primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), and total mTOR.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in regulating cell proliferation, differentiation, and apoptosis.[12][13]
Hypothesis: this compound may modulate the activity of MAPK signaling pathways, potentially activating pro-apoptotic JNK and p38 pathways while inhibiting the pro-proliferative ERK pathway.
Experimental Workflow:
Caption: Workflow for analyzing MAPK signaling pathways.
Protocol for MAPK Pathway Analysis:
-
Treat cells with this compound for different durations.
-
Conduct Western blot analysis using primary antibodies for phosphorylated and total forms of ERK, JNK, and p38.
Conclusion
This compound presents a compelling profile as a selective anticancer agent that induces apoptosis in various cancer cell lines. The protocols and proposed experimental designs outlined in these application notes provide a solid framework for researchers to further elucidate its mechanism of action and evaluate its therapeutic potential. Future studies should focus on confirming the involvement of the proposed signaling pathways and identifying direct molecular targets of this compound to advance its development as a novel cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Rabdosichuanin C inhibits productions of pro-inflammatory mediators regulated by NF-κB signaling in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Hypoxia-Induced Modulation of Apoptosis and BCL-2 Family Proteins in Different Cancer Cell Types | PLOS One [journals.plos.org]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis with (-)-Rabdosiin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Rabdosiin, a lignan (B3055560) isolated from Ocimum sanctum L. (holy basil), has demonstrated significant antiproliferative activity against various human cancer cell lines.[1][2] Emerging research indicates that its cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death, making it a compound of interest for cancer drug development.[1] These application notes provide detailed protocols for inducing and evaluating apoptosis in cancer cell lines using this compound, based on published findings.
Data Presentation
The cytotoxic and apoptotic effects of this compound have been quantified in several human cancer cell lines. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) after 72h |
| MCF-7 | Breast Adenocarcinoma | 75 ± 2.12 |
| SKBR3 | Breast Adenocarcinoma | 83 ± 3.54 |
| HCT-116 | Colon Carcinoma | 84 ± 7.78 |
Data sourced from Flegkas et al., 2019.[1]
Table 2: Apoptosis Induction by this compound after 72 hours
| Cell Line | This compound Conc. (µg/mL) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | 40 | ~18% | ~6% |
| 80 | ~35% | ~15% | |
| SKBR3 | 40 | ~20% | ~5% |
| 80 | ~40% | ~10% | |
| HCT-116 | 40 | ~13.5% | ~4% |
| 80 | ~27% | ~8% |
Data extrapolated from Flegkas et al., 2019.[1] It is noteworthy that at a concentration of 80 µg/mL, this compound led to approximately 50% of all treated cells undergoing apoptosis.[1] The induction of apoptosis by this compound was found to be concentration-dependent.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to induce and quantify apoptosis using this compound.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Human breast adenocarcinoma cell lines (MCF-7, SKBR3) and human colon carcinoma cell line (HCT-116) can be used.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Passage the cells upon reaching 70-80% confluency.
Protocol 2: Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 40 µg/mL and 80 µg/mL) using a complete culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (e.g., 0.5%).
Protocol 3: Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Adherence: Allow the cells to adhere and grow for 24 hours.
-
Treatment: Replace the culture medium with a fresh medium containing the desired concentrations of this compound (e.g., 40 µg/mL and 80 µg/mL).
-
Controls:
-
Negative Control: Treat cells with a medium containing the same concentration of DMSO used for the highest concentration of this compound.
-
Positive Control (Optional): Treat cells with a known apoptosis-inducing agent (e.g., staurosporine, doxorubicin) to validate the apoptosis detection assay.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
Protocol 4: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Harvesting: After the treatment period, collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the collected cells with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualizations
Signaling Pathway Diagram
While the precise signaling cascade of this compound-induced apoptosis is still under investigation, a proposed mechanism involves the intrinsic (mitochondrial) pathway, a common route for many natural anticancer compounds. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the apoptotic effects of this compound in cell culture.
Caption: Experimental workflow for this compound-induced apoptosis assay.
References
Developing Animal Models for In Vivo Efficacy Testing of (-)-Rabdosiin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for establishing and utilizing animal models to evaluate the in vivo efficacy of (-)-Rabdosiin, a phenolic compound with demonstrated anti-proliferative and antioxidant properties. The protocols herein describe xenograft models for assessing anticancer activity against breast and colon cancer, as well as acute and systemic inflammation models to investigate its anti-inflammatory potential. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary methodologies to conduct robust preclinical efficacy studies of this compound.
Introduction
This compound is a novel phenolic marker isolated from plants such as Symphytum officinale L. and Ocimum sanctum L.[1]. In vitro studies have revealed its significant biological activities, including antioxidant, neuroprotective, anti-HIV, and antiallergic effects[1][2]. Notably, this compound has demonstrated considerable cytotoxic activity against human breast (MCF-7, SKBR3) and colon (HCT-116) cancer cell lines, suggesting its potential as a therapeutic agent in oncology[3][4][5]. Furthermore, its antioxidant properties indicate a potential role in mitigating inflammatory processes.
To translate these promising in vitro findings into clinically relevant data, robust in vivo efficacy testing is essential. This document outlines detailed protocols for developing and utilizing appropriate animal models to assess the anticancer and anti-inflammatory effects of this compound.
Potential Signaling Pathways
Based on the known biological activities of this compound and related phenolic compounds, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are plausible targets for its therapeutic effects. Both pathways are critically involved in cancer progression and inflammation[1][6][7][8][9]. A related compound from the Rabdosia genus has been shown to exert anti-inflammatory and gastroprotective effects through the downregulation of pro-inflammatory cytokines and modulation of the MAPK/NF-κB signaling pathways[10][11].
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Experimental Protocols
Anticancer Efficacy in Xenograft Models
This section details the protocols for evaluating the antitumor activity of this compound using human tumor xenograft models in immunodeficient mice.
Caption: Experimental workflow for in vivo anticancer efficacy testing.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Lines:
-
Reagents:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Matrigel
-
Estradiol (B170435) valerate (B167501) (for MCF-7 model)[6][8][9][13][14]
-
-
Protocol:
-
Cell Culture: Culture MCF-7 or HCT-116 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Estrogen Supplementation (MCF-7 Model): For the MCF-7 model, administer estradiol valerate to support tumor growth[6][8][9][13][14].
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: Volume = (length x width²) / 2[3].
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Treatment: Administer this compound at various doses (e.g., 25, 50, 100 mg/kg) or vehicle control via oral gavage or intraperitoneal injection daily for 21-28 days.
-
Efficacy Evaluation: Continue to measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors in the control group reach approximately 2000 mm³, or if signs of toxicity are observed. Excise tumors and weigh them.
-
Table 1: Hypothetical Anticancer Efficacy of this compound in Xenograft Models
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Tumor Weight (g) at Endpoint |
| Vehicle Control | - | 1850 ± 250 | - | 1.9 ± 0.3 |
| This compound | 25 | 1200 ± 180 | 35.1 | 1.2 ± 0.2 |
| This compound | 50 | 850 ± 150 | 54.1 | 0.9 ± 0.1 |
| This compound | 100 | 500 ± 120 | 73.0 | 0.5 ± 0.1 |
| Positive Control | - | 450 ± 100 | 75.7 | 0.4 ± 0.1 |
Anti-inflammatory Efficacy in Murine Models
This section provides protocols to assess the anti-inflammatory properties of this compound in both acute and systemic inflammation models.
-
Animal Model: Male Wistar rats or Swiss albino mice (25-30 g).
-
Reagents:
-
This compound
-
Vehicle
-
1% (w/v) Carrageenan solution in saline
-
Indomethacin (B1671933) (positive control)
-
-
Protocol:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group).
-
Treatment: Administer this compound (e.g., 25, 50, 100 mg/kg, p.o.), vehicle, or indomethacin (10 mg/kg, p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal[1][4][15][16][17].
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection[16][17].
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Reagents:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (B1670325) (positive control)
-
-
Protocol:
-
Acclimatization and Grouping: As described in the previous protocol.
-
Treatment: Administer this compound (e.g., 25, 50, 100 mg/kg, i.p.), vehicle, or dexamethasone (1 mg/kg, i.p.) 30 minutes before LPS injection.
-
Induction of Inflammation: Inject LPS (1 mg/kg) intraperitoneally[2][7][10][18][19].
-
Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture for serum preparation. Euthanize animals and collect relevant tissues (e.g., lung, liver).
-
Analysis of Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
-
Table 2: Hypothetical Anti-inflammatory Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h (Carrageenan Model) | Serum TNF-α (pg/mL) at 2h (LPS Model) |
| Vehicle Control | - | - | 3500 ± 450 |
| This compound | 25 | 25.5 ± 5.2 | 2800 ± 300 |
| This compound | 50 | 45.8 ± 6.1 | 1900 ± 250 |
| This compound | 100 | 62.3 ± 7.5 | 1100 ± 180 |
| Positive Control | - | 70.1 ± 8.0 | 800 ± 150 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound's therapeutic potential. The selection of appropriate animal models and the meticulous execution of these experimental designs are crucial for obtaining reliable and translatable data. The findings from these studies will be instrumental in guiding the further development of this compound as a potential novel therapeutic agent for cancer and inflammatory diseases.
References
- 1. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiallergic activities of rabdosiin and its related compounds: chemical and biochemical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic profiling of (poly)phenolic compounds in mouse urine following consumption of hull-less and purple-grain barley - Food & Function (RSC Publishing) DOI:10.1039/D4FO01275E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 10. Anti-Inflammatory and Gastroprotective Roles of Rabdosia inflexa through Downregulation of Pro-Inflammatory Cytokines and MAPK/NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. vjoncology.com [vjoncology.com]
- 15. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]
Application Notes and Protocols for Identifying the Molecular Targets of (-)-Rabdosiin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for identifying the molecular targets of (-)-Rabdosiin, a natural product with known antioxidant, neuroprotective, anti-HIV, and antiproliferative activities.[1][2][3] Understanding the direct molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics.[4][5]
Two primary strategies for target identification are presented: a probe-based method, Affinity Chromatography followed by Mass Spectrometry (AC-MS) , and a label-free method, Cellular Thermal Shift Assay followed by Mass Spectrometry (CETSA-MS) .[4][6][7][8]
General Workflow for Target Identification of a Natural Product
The overall process for identifying the molecular targets of a bioactive natural product like this compound involves several key stages, from initial hypothesis generation to final target validation. The diagram below illustrates a typical workflow.
Caption: General workflow for natural product target identification.
Section 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a powerful technique to isolate and identify proteins that physically interact with a small molecule.[9] It involves immobilizing a modified version of the compound of interest (a "probe") onto a solid support and using it to "fish" for binding partners from a cell lysate.[6][10]
Application Note: AC-MS for this compound
To apply AC-MS for this compound, a chemical probe must first be synthesized. This involves modifying the this compound structure to include a linker and an affinity tag (e.g., biotin) without significantly compromising its biological activity. The catechol moieties and carboxylic acid groups on this compound present potential sites for chemical modification. Structure-activity relationship (SAR) studies are recommended to determine the optimal position for the linker attachment. The biotinylated probe is then immobilized on streptavidin-coated beads and incubated with cell lysate. Proteins that bind to the probe are pulled down, eluted, and identified by mass spectrometry.[10][11]
Experimental Workflow: AC-MS
The diagram below outlines the key steps in an AC-MS experiment for identifying this compound targets.
Caption: Experimental workflow for AC-MS.
Protocol: AC-MS for this compound Target Identification
1. Synthesis of this compound Affinity Probe:
-
This is a specialized organic synthesis step. A common strategy involves attaching a linker arm with a terminal alkyne or azide (B81097) group to a position on this compound that is not critical for its bioactivity.
-
This modified this compound is then "clicked" to a biotin (B1667282) molecule containing a complementary azide or alkyne group via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
The final product should be purified by HPLC and its structure confirmed by NMR and mass spectrometry.
2. Preparation of Affinity Matrix:
-
Resuspend streptavidin-coated agarose (B213101) or magnetic beads in an appropriate binding buffer (e.g., PBS, pH 7.4).
-
Wash the beads three times with the binding buffer.
-
Incubate the beads with an excess of the biotinylated this compound probe for 1-2 hours at room temperature with gentle rotation to allow for immobilization.
-
Wash the beads extensively with the binding buffer to remove any unbound probe. As a negative control, prepare beads incubated with biotin only.
3. Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., a cancer cell line for which this compound shows antiproliferative activity) to ~80-90% confluency.[2][12]
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. The supernatant is the protein extract. Determine the protein concentration using a BCA assay.
4. Affinity Purification:
-
Incubate the clarified protein extract (e.g., 1-5 mg of total protein) with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
For a competition experiment, pre-incubate a parallel sample of lysate with an excess of free, unmodified this compound before adding the probe-conjugated beads.
5. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer containing a low concentration of detergent (e.g., 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer or by using a denaturant like 8M urea.
6. Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise the entire lane or specific bands for in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][13]
-
Identify peptides and proteins by searching the MS/MS data against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.[14]
7. Data Analysis:
-
Compare the list of proteins identified from the this compound probe pulldown with those from the control pulldown.
-
Use label-free quantification methods (e.g., spectral counting or precursor ion intensity) to determine the relative enrichment of each protein.[15][16]
-
True interactors should be significantly enriched in the probe sample compared to the control and should show reduced binding in the competition experiment.
Data Presentation: Hypothetical AC-MS Results
The following table summarizes hypothetical quantitative data from an AC-MS experiment designed to identify targets of this compound in a human cancer cell line.
| Protein ID (UniProt) | Gene Name | Protein Name | Spectral Count (Rabdosiin Probe) | Spectral Count (Control) | Enrichment Ratio |
| P04637 | TP53 | Cellular tumor antigen p53 | 45 | 2 | 22.5 |
| Q06187 | NFKBIA | NF-kappa-B inhibitor alpha | 38 | 3 | 12.7 |
| P10276 | BCL2 | Apoptosis regulator Bcl-2 | 32 | 1 | 32.0 |
| P42336 | CASP3 | Caspase-3 | 25 | 0 | Inf |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 150 | 145 | 1.0 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 210 | 205 | 1.0 |
Section 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing target engagement in a cellular environment.[17][18] It is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature (Tₘ).[19] When coupled with mass spectrometry (a technique known as Thermal Proteome Profiling or TPP), CETSA can be used for proteome-wide target identification.[7][19]
Application Note: CETSA for this compound
CETSA offers a label-free approach, avoiding the need for chemical synthesis of a probe.[8] Intact cells are treated with this compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A target protein will show increased thermal stability (a rightward shift in its melting curve) in the presence of this compound. By analyzing the entire proteome using mass spectrometry after the heat treatment, novel targets can be identified based on their altered thermal stability.[2]
Experimental Workflow: CETSA-MS
The diagram below details the workflow for identifying this compound targets using CETSA coupled with mass spectrometry.
Caption: Experimental workflow for CETSA-MS.
Protocol: CETSA-MS for this compound Target Identification
1. Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with a predetermined concentration of this compound or vehicle control (e.g., DMSO) and incubate under normal culture conditions for a sufficient time to allow compound uptake (e.g., 1 hour).[20]
2. Heat Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[6][20]
3. Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[19]
4. Sample Preparation for MS:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) to allow multiplexing.
5. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
The instrument will perform data-dependent acquisition to fragment peptides and generate MS/MS spectra for identification and quantification.
6. Data Analysis:
-
Process the raw MS data using software like MaxQuant or Proteome Discoverer.
-
Identify and quantify the relative abundance of each protein in the soluble fraction at each temperature point for both the this compound-treated and vehicle-treated samples.
-
Normalize the protein abundance data to the amount present at the lowest temperature.
-
Plot the relative soluble protein amount against temperature for each identified protein to generate melting curves.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ) for each protein under both conditions.
-
Identify candidate targets as those proteins exhibiting a statistically significant shift in Tₘ (ΔTₘ) upon treatment with this compound.[21]
Data Presentation: Hypothetical CETSA-MS Results
The following table presents hypothetical data from a CETSA-MS experiment, highlighting potential targets of this compound.
| Protein ID (UniProt) | Gene Name | Protein Name | Tₘ (Vehicle) (°C) | Tₘ (Rabdosiin) (°C) | ΔTₘ (°C) | p-value |
| Q06187 | NFKBIA | NF-kappa-B inhibitor alpha | 54.2 | 58.5 | +4.3 | <0.001 |
| P42336 | CASP3 | Caspase-3 | 51.8 | 54.1 | +2.3 | <0.01 |
| P10276 | BCL2 | Apoptosis regulator Bcl-2 | 56.5 | 58.0 | +1.5 | <0.05 |
| P04637 | TP53 | Cellular tumor antigen p53 | 48.1 | 48.3 | +0.2 | 0.85 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 62.5 | 62.6 | +0.1 | 0.92 |
Section 3: Hypothetical Signaling Pathway Affected by this compound
Based on its known antiproliferative and pro-apoptotic effects, this compound may interact with key proteins in cancer-related signaling pathways.[2][22] A related compound, Oridonin, has been shown to impact pathways involving NF-κB, Bcl-2 family proteins, and caspases.[8] The diagram below illustrates a hypothetical pathway through which this compound could exert its anticancer effects, consistent with the potential targets identified in the hypothetical data tables.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Webinar - Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. benchchem.com [benchchem.com]
- 5. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Synthesis of biotinylated probes of artemisinin for affinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. benchchem.com [benchchem.com]
- 21. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiproliferative Activity of this compound Is... - Pergamos [pergamos.lib.uoa.gr]
Application Notes and Protocols for (-)-Rabdosiin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to (-)-Rabdosiin
This compound is a phenolic compound isolated from plants such as Ocimum sanctum L. (holy basil) and has demonstrated a range of biological activities.[1] These activities include antioxidant, neuroprotective, anti-HIV, and antiallergic effects.[2][3][4] Notably, this compound has shown significant antiproliferative activity against various human cancer cell lines, suggesting its potential as a scaffold for the development of novel anticancer therapeutics.[1][5] Its mechanism of action is thought to involve the induction of apoptosis and may be linked to the modulation of inflammatory signaling pathways.[3][6] This document provides detailed protocols for the application of this compound in high-throughput screening (HTS) to identify and characterize new compounds with anticancer properties.
Data Presentation: Antiproliferative Activity of this compound
This compound has been evaluated for its cytotoxic effects on several human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values from in vitro studies. This data is crucial for establishing a baseline for hit criteria in a primary HTS campaign and for dose-selection in secondary assays.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 78.3 ± 3.5 | ~109 | [1][5] |
| SKBR3 | Breast Adenocarcinoma | 82.1 ± 2.9 | ~114 | [1][5] |
| HCT-116 | Colorectal Carcinoma | 79.5 ± 4.2 | ~111 | [1][5] |
Note: The molecular weight of this compound (C₃₆H₃₀O₁₆) is approximately 718.6 g/mol . The µM conversion is an approximation based on this molecular weight.
Proposed Signaling Pathway of Action
While the precise molecular targets of this compound are still under investigation, related compounds from the Rabdosia genus have been shown to exert their anti-inflammatory effects by downregulating pro-inflammatory cytokines through the MAPK/NF-κB signaling pathway.[6] This pathway is a critical regulator of cell proliferation, survival, and inflammation, and its dysregulation is a hallmark of many cancers. A proposed mechanism for the antiproliferative action of this compound could involve the inhibition of this pathway, leading to decreased expression of pro-survival genes and the induction of apoptosis.
Caption: Proposed mechanism of this compound via inhibition of the MAPK/NF-κB pathway.
Experimental Protocols
High-Throughput Screening (HTS) for Antiproliferative Compounds
This protocol describes a primary, cell-based HTS assay to screen a compound library for inhibitors of cancer cell proliferation, using this compound as a positive control.
Objective: To identify "hit" compounds that reduce the viability of a selected cancer cell line (e.g., MCF-7) by a predefined threshold.
Materials:
-
Cell Line: MCF-7 (human breast adenocarcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, black, clear-bottom microplates, tissue culture treated.
-
Reagents:
-
Compound library (e.g., 10 mM in DMSO)
-
This compound (positive control, 10 mM stock in DMSO)
-
Doxorubicin (optional positive control)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent ATP-based assay)
-
-
Equipment:
-
Automated liquid handler
-
Multichannel pipettes
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader with luminescence detection capabilities
-
Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well assay plates (2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Addition:
-
Prepare a working concentration plate of the compound library by diluting the stock plates. For a final screening concentration of 10 µM, dilute the 10 mM stock 1:100 in culture medium, and then add a small volume (e.g., 40 nL) of this to the assay plate.
-
Designate control wells on each plate:
-
Negative Control: Add vehicle (DMSO) to achieve a final concentration of 0.1%.
-
Positive Control: Add this compound to a final concentration of 100 µM.
-
-
Using a pintool or acoustic liquid handler, transfer the compounds and controls from the source plates to the assay plates.
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C, 5% CO₂.
-
-
Viability Assay:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Determine the Z'-factor for each plate to assess assay quality:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
A Z'-factor > 0.5 is considered excellent for HTS.
-
Define a "hit" as a compound that exhibits a percentage of inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
HTS Workflow Diagram
Caption: High-throughput screening workflow for identifying antiproliferative compounds.
Secondary Assay: Dose-Response and IC50 Determination
Objective: To confirm the activity of "hits" from the primary screen and determine their potency (IC50).
Protocol:
-
Select the "hit" compounds from the primary HTS.
-
Perform a serial dilution of each hit compound (e.g., 10-point, 3-fold dilution series, starting from 100 µM).
-
Repeat the cell-based viability assay as described above, using the serially diluted compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each confirmed hit.
Conclusion
This compound serves as a valuable tool compound for the discovery of new anticancer agents. The provided protocols outline a robust HTS campaign, from a primary screen to identify active compounds to secondary assays for potency determination. The known antiproliferative activity and potential mechanism of action of this compound provide a solid foundation for interpreting screening results and prioritizing hits for further development. The integration of high-throughput screening with a deep understanding of the biological context of compounds like this compound will continue to be a powerful engine for drug discovery.
References
- 1. Antiproliferative Activity of this compound Is... - Pergamos [pergamos.lib.uoa.gr]
- 2. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of (-)-Rabdosiin
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Rabdosiin, a lignan (B3055560) isolated from plants such as Ocimum sanctum, has demonstrated various biological activities, including anti-inflammatory properties.[1][2] These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound using established in vitro and in vivo models. The methodologies focus on key inflammatory mediators and signaling pathways to enable a comprehensive evaluation of its therapeutic potential.
I. In Vitro Assessment of Anti-inflammatory Effects
In vitro assays are crucial for the initial screening and mechanistic evaluation of anti-inflammatory compounds. These assays are typically performed using cell cultures, most commonly macrophages, which are central players in the inflammatory response.
Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 macrophages) before assessing its anti-inflammatory activity.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO, final concentration < 0.1%).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[4]
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[4]
-
Incubation and Measurement: Incubate the mixture at room temperature for 15 minutes and measure the absorbance at 540 nm.[4]
-
Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in LPS-stimulated macrophages.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and pre-treat with this compound before stimulating with LPS as described in the Griess assay protocol.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody for the specific cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.[5]
-
Wash the plate with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add diluted standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.[6]
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours.
-
Wash the plate and add a streptavidin-HRP conjugate. Incubate for 20-30 minutes.[7]
-
Wash the plate and add the TMB substrate solution. Incubate in the dark until color develops.[7]
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.[7]
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[7]
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the molecular mechanism of this compound's anti-inflammatory action by examining its effect on the activation of key signaling pathways like NF-κB and MAPKs (p38, ERK, JNK).
Protocol:
-
Cell Lysis: Pre-treat RAW 264.7 cells with this compound, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes). Wash the cells with ice-cold PBS and lyse them using RIPA buffer with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[8]
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.[8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to their total protein counterparts.
II. In Vivo Assessment of Anti-inflammatory Effects
In vivo models are essential for evaluating the efficacy of this compound in a whole-organism context, providing insights into its bioavailability, metabolism, and overall therapeutic potential.
Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the acute anti-inflammatory activity of this compound in a widely used model of localized inflammation.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Treatment: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound orally or intraperitoneally.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
LPS-Induced Systemic Inflammation in Mice
Objective: To evaluate the effect of this compound on systemic inflammation and cytokine production in vivo.
Protocol:
-
Animal Grouping and Pre-treatment: Group the mice and pre-treat them with this compound or vehicle for a specified period (e.g., 3 days).[9]
-
LPS Challenge: Administer a sublethal dose of LPS (e.g., 1 mg/kg) via intraperitoneal injection.[9]
-
Sample Collection: At a designated time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture for serum cytokine analysis. Euthanize the animals and harvest tissues (e.g., lung, liver) for histological examination and protein/gene expression analysis.
-
Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA as described previously.
-
Histopathology: Fix the harvested tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and tissue damage.
III. Data Presentation
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |
| Vehicle Control | 100 ± 5.2 | 5.3 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 |
| LPS (1 µg/mL) | 98 ± 4.5 | 100 | 100 | 100 |
| This compound (1) | 99 ± 3.8 | 95.2 ± 6.3 | 92.4 ± 5.8 | 94.1 ± 6.0 |
| This compound (5) | 97 ± 4.1 | 78.6 ± 5.1 | 75.3 ± 4.9 | 79.8 ± 5.2 |
| This compound (10) | 96 ± 3.9 | 52.1 ± 4.2 | 48.9 ± 3.7 | 55.3 ± 4.5 |
| This compound (25) | 94 ± 4.6 | 28.4 ± 3.5 | 25.1 ± 2.9 | 30.7 ± 3.1** |
| Positive Control | 95 ± 4.0 | 35.2 ± 3.8 | 31.5 ± 3.3 | 38.6 ± 4.0** |
*Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the LPS control group. **Positive control (e.g., Dexamethasone 1 µM). Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 25 | 0.62 ± 0.05* | 27.1 |
| This compound | 50 | 0.45 ± 0.04 | 47.1 |
| This compound | 100 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.03** | 67.1 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the vehicle control group. Data are hypothetical and for illustrative purposes.
IV. Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Maximizing (-)-Rabdosiin Yield from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the extraction and purification of (-)-Rabdosiin from its natural sources, primarily Isodon serra.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from Isodon serra?
A1: Based on phytochemical studies of Isodon serra, a high-percentage ethanol (B145695) solution is commonly used for the initial extraction of diterpenoids, including ent-kauranes similar to this compound. An 80% ethanol solution under reflux has been successfully employed to extract a broad range of terpenoids from the aerial parts of the plant.[1] Another effective solvent system reported is a 70% aqueous acetone (B3395972) solution.[2][3] The choice of solvent is critical and can significantly impact the yield and purity of the crude extract.
Q2: Which part of the Isodon plant contains the highest concentration of ent-kaurane diterpenoids?
A2: The concentration of ent-kaurane diterpenoids can vary significantly between different parts of the plant. Generally, the aerial parts (leaves and stems) are harvested for extraction.[1][2][4] A study on Isodon japonicus and Isodon trichocarpus revealed that the diterpenoid content is greatly affected by the ratio of leaves to stems in the sample, suggesting that leaves may contain a higher concentration of these compounds.[5] For optimal yield, it is advisable to perform preliminary analysis on separated leaves and stems of your source material.
Q3: How does post-harvest processing affect the yield of this compound?
A3: Post-harvest processing, such as drying and milling, can influence the final yield of diterpenoids. Mild drying conditions are recommended to prevent degradation of thermally sensitive compounds.[5] Excessive milling can also impact the chemical profile of the plant material.[5] It is crucial to standardize your drying and milling procedures to ensure reproducibility.
Q4: What are the key purification steps for isolating this compound?
A4: A multi-step purification process is typically required to isolate this compound. After initial solvent extraction, the crude extract is usually subjected to liquid-liquid partitioning. Common partitioning solvents include petroleum ether (to remove non-polar compounds) and ethyl acetate (B1210297) (to enrich the diterpenoid fraction).[1][4] The enriched fraction is then further purified using chromatographic techniques such as silica (B1680970) gel column chromatography, Medium Pressure Liquid Chromatography (MPLC), and High-Performance Liquid Chromatography (HPLC).[1][2][4]
Q5: What is the stability of ent-kaurane diterpenoids like this compound during extraction and storage?
A5: Ent-kaurane diterpenoids can be sensitive to heat, light, and mineral acids.[6] During extraction, prolonged exposure to high temperatures should be avoided. For storage, it is advisable to keep extracts and purified compounds in a cool, dark place, and under an inert atmosphere if possible, to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell wall disruption. 2. Inappropriate solvent choice. 3. Insufficient extraction time or temperature. 4. Poor quality of plant material. | 1. Ensure the plant material is properly dried and ground to a consistent particle size. 2. Experiment with different solvent systems (e.g., 80% ethanol, 70% acetone). Consider adding a small amount of acid to the extraction solvent, as this can sometimes improve the extraction of phenolic compounds. 3. Optimize extraction time and temperature. For reflux extraction, ensure the temperature is maintained at the boiling point of the solvent. For maceration, increase the extraction time. 4. Source high-quality, properly identified plant material. The concentration of secondary metabolites can vary based on geographical location, harvest time, and plant genetics. |
| Low Purity of this compound in Crude Extract | 1. Co-extraction of a large amount of chlorophyll (B73375) and other pigments. 2. Presence of highly abundant interfering compounds. | 1. Perform a pre-extraction with a non-polar solvent like n-hexane or petroleum ether to remove chlorophyll and lipids. 2. Utilize liquid-liquid partitioning to separate compounds based on their polarity. An ethyl acetate partition is often effective for enriching diterpenoids. |
| Difficulty in Chromatographic Separation | 1. Poor resolution between this compound and other closely related diterpenoids. 2. Column overloading. 3. Inappropriate mobile phase. | 1. Employ a multi-step chromatographic approach. Start with silica gel column chromatography for initial fractionation, followed by MPLC and then semi-preparative or preparative HPLC for final purification. 2. Reduce the amount of sample loaded onto the column. 3. Systematically optimize the mobile phase composition. Gradient elution is often more effective than isocratic elution for complex mixtures. |
| Degradation of this compound during Processing | 1. Exposure to high temperatures for extended periods. 2. Exposure to strong acids or bases. 3. Oxidation. | 1. Use milder extraction techniques if possible (e.g., ultrasound-assisted extraction at a controlled temperature). During solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low. 2. Maintain a neutral or slightly acidic pH during extraction and purification. 3. Store extracts and purified fractions at low temperatures in the dark, and consider flushing with nitrogen or argon to displace oxygen. |
Data Presentation
Table 1: Summary of Diterpenoid Isolation from Isodon serra
| Reference | Extraction Method | Partitioning Solvent(s) | Purification Techniques | Isolated Compounds (Examples) | Yield Data |
| [1] | 80% Ethanol under reflux | Petroleum Ether, Ethyl Acetate, n-Butanol | Silica Gel CC, MPLC, HPLC | Serranins A–E (new diterpenoids), Odonicin | 15.0 kg of dried aerial parts yielded 157.2 g of EtOAc extract. |
| [2][3] | 70% Aqueous Acetone | Ethyl Acetate, Water | Column Chromatography, HPLC | Serrin K, Xerophilusin XVII (new ent-abietane diterpenoids) | Not specified. |
| [4] | Not specified | Petroleum Ether, Ethyl Acetate | Silica Gel CC, MPLC, Semi-preparative HPLC | Isodosins E–G (new ent-kaurane diterpenoids) | Not specified. |
Note: The cited studies did not report the specific yield of this compound. The provided yield data is for the total ethyl acetate extract, which contains a mixture of compounds.
Experimental Protocols
Protocol 1: Reflux Extraction with 80% Ethanol
This protocol is based on the methodology described for the isolation of diterpenoids from the aerial parts of Isodon serra.[1]
-
Preparation of Plant Material:
-
Air-dry the aerial parts of Isodon serra in a well-ventilated area away from direct sunlight.
-
Powder the dried plant material using a mechanical grinder to a uniform consistency.
-
-
Extraction:
-
Place the powdered plant material (e.g., 15 kg) in a large-capacity extraction vessel.
-
Add 80% ethanol to cover the plant material.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool and filter the extract.
-
Repeat the extraction process two more times with fresh 80% ethanol.
-
Combine the filtrates from all three extractions.
-
-
Concentration:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Protocol 2: Purification of Diterpenoid-Enriched Fraction
This protocol outlines the general steps for partitioning and initial chromatographic separation.[1][4]
-
Solvent Partitioning:
-
Suspend the crude extract in water to create an aqueous suspension.
-
Perform liquid-liquid partitioning successively with petroleum ether (PE) and ethyl acetate (EtOAc).
-
Collect the EtOAc fraction, which is expected to be enriched with diterpenoids.
-
Concentrate the EtOAc fraction under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column with an appropriate diameter and length based on the amount of the EtOAc extract.
-
Load the concentrated EtOAc extract onto the column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of petroleum ether-ethyl acetate, followed by ethyl acetate-methanol).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Further Purification:
-
Subject the combined fractions to further purification using MPLC and/or semi-preparative HPLC to isolate pure this compound. The choice of columns and mobile phases for HPLC will need to be optimized based on the specific separation requirements.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Diterpenoids and Triterpenoids from the Aerial Parts of Isodon serra and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-Abietanoids Isolated from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Ent-Kaurane Diterpenoids in Isodon Herb (Enmei-So) by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
addressing the poor water solubility of (-)-Rabdosiin for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with (-)-Rabdosiin, focusing on overcoming its poor water solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vitro work? A1: this compound is a phenolic natural product, specifically a caffeic acid tetramer connected to a lignan (B3055560) skeleton.[1][2] Like many complex polyphenolic compounds, its structure is largely hydrophobic, leading to very poor solubility in aqueous solutions such as cell culture media. This presents a significant challenge for achieving accurate and reproducible concentrations in in vitro experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound? A2: The recommended solvent for preparing stock solutions of this compound and other hydrophobic compounds for in vitro use is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][4] It is crucial to dissolve the compound completely in DMSO before diluting it into your aqueous experimental medium.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays? A3: The tolerance to DMSO is highly cell-line specific and depends on the duration of the assay.[5][6] Most cell lines can tolerate 0.5% DMSO without severe cytotoxicity, and a final concentration of 0.1% is considered safe for almost all cells.[3] However, some sensitive or primary cell lines may be affected by concentrations below 0.1%.[3] It is imperative to perform a vehicle control experiment to determine the maximum allowable DMSO concentration that does not affect the viability or function of your specific cell line.[5][7] Concentrations of 5% or higher are generally cytotoxic and can dissolve cell membranes.[3][7]
Q4: My this compound solution precipitates when I add it to the culture medium. What can I do? A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. To minimize this, try the following:
-
Lower the Final Concentration: You may be exceeding the solubility limit of the compound in the final medium.
-
Improve Mixing Technique: Add the DMSO stock solution drop-by-drop into the vortexing or stirring culture medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[3]
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Use Sonication: Briefly sonicating the final solution in a water bath can help dissolve small precipitates that may have formed.[3]
-
Reduce Final DMSO %: Preparing a more concentrated primary stock in DMSO allows you to use a smaller volume to achieve your final concentration, thereby keeping the final DMSO percentage lower.
Q5: Are there alternative methods to improve the aqueous solubility of this compound? A5: While DMSO is the most common approach, other solubilization techniques can be explored for hydrophobic drugs.[8][9] These methods include the use of co-solvents (e.g., ethanol), complexation with molecules like cyclodextrins, or formulation in micelles or liposomes.[9][10][11] Adjusting the pH of the buffer may also be an option for ionizable compounds, though care must be taken to ensure the pH is compatible with your assay system.[8][12] Each of these advanced methods requires specific validation for your experimental setup.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₆H₃₀O₁₆ | [2] |
| Molecular Weight | 718.6 g/mol | [2] |
| Known Solvents | Soluble in DMSO and Methanol.[1][4] | N/A |
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| Final DMSO Conc. | General Effect on Cells | Recommendations & Considerations |
|---|---|---|
| > 2% | Often cytotoxic to most eukaryotic cells.[6][13] | Should be avoided for most applications. |
| 1% - 2% | May be tolerated by some robust cell lines for short-term assays (<24h), but can impact viability and cell function.[6] | Use with caution. Always include a 1-2% DMSO vehicle control. |
| 0.5% | Widely used and tolerated by many cell lines without significant cytotoxicity.[3] | A common upper limit for many experiments. |
| ≤ 0.1% | Considered safe for nearly all cell lines, including sensitive and primary cells, with minimal impact on cell function.[3][5] | The recommended target for most in vitro assays to ensure data integrity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 718.6 g/mol * (1000 mg / 1 g) = 7.19 mg
-
-
Weighing: Accurately weigh out 7.19 mg of this compound powder and place it in a sterile microcentrifuge or amber glass vial.
-
Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, briefly sonicate the vial in a water bath.[4] Visually inspect against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed. For example, to make 10 mL of a 10 µM working solution:
-
V₁ = (M₂ * V₂) / M₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 1 µL
-
-
Check Final DMSO %: In this example, 1 µL of stock in 10 mL of medium results in a final DMSO concentration of 0.01%, which is well within the safe limit.
-
Dilution: While gently vortexing or swirling the tube of pre-warmed medium, add the 1 µL of the DMSO stock solution dropwise directly into the liquid. Do not pipette the stock onto the side of the tube.
-
Final Mix: Cap the tube and invert it several times to ensure homogeneity. Use the freshly prepared working solution immediately for your experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in media immediately | Exceeded aqueous solubility limit; Inefficient mixing. | Prepare a lower final concentration. Add DMSO stock slowly to vigorously vortexing medium.[3] Ensure medium is at 37°C. |
| Precipitate forms in the culture plate over time | Compound is unstable in the medium; Saturation limit reached after media evaporation. | For long-term experiments (>24h), change the media with freshly prepared compound solution every 24-48 hours.[4] Ensure incubators are properly humidified. |
| Low cell viability in vehicle (DMSO) control group | DMSO concentration is too high for the specific cell line. | Perform a DMSO toxicity curve (e.g., 0.05% to 1.0%) to find the maximum non-toxic concentration for your cells and assay duration.[5][6] |
| Inconsistent or non-reproducible assay results | Incomplete initial dissolution; Stock solution degradation from freeze-thaw cycles. | Ensure the initial powder is fully dissolved in DMSO, using sonication if needed.[3] Aliquot stock solutions and use a fresh aliquot for each experiment.[4] |
Visualizations
References
- 1. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L. [mdpi.com]
- 2. Rabdosiin | C36H30O16 | CID 471121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. japer.in [japer.in]
- 11. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Treatment Duration of (-)-Rabdosiin in Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and treatment duration of (-)-Rabdosiin in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new cell line?
A1: For a new cell line, it is advisable to perform a broad dose-response study to determine the optimal concentration. Based on published data, a starting range of 6.25 µg/mL to 200 µg/mL can be considered. The half-maximal inhibitory concentration (IC50) of this compound has been reported to be in the range of 45 ± 2.12 to 80 µg/mL in cell lines such as MCF-7, SKBR3, and HCT-116 after 72 hours of treatment.[1][2] A logarithmic serial dilution (e.g., 10, 20, 40, 80, 160 µg/mL) is a good starting point to identify a narrower effective range.[3]
Q2: How long should I treat my cells with this compound?
A2: Treatment duration should be optimized for your specific cell line and experimental endpoint. A common starting point is 24 to 72 hours.[4][5] Studies have shown that this compound induces significant apoptosis in cancer cells after 72 hours of treatment.[1][2] A time-course experiment (e.g., 12, 24, 48, and 72 hours) is recommended to determine the optimal duration for your specific experimental goals. For some cell lines and endpoints, shorter or longer incubation times might be necessary.[4][6]
Q3: I am not observing a significant effect on cell viability. What could be the issue?
A3: Several factors could contribute to a lack of effect. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions, covering aspects like compound stability, cell line sensitivity, and assay methodology. It is also important to consider that the response to a drug can be cell-line specific.[7]
Q4: What are the known signaling pathways affected by this compound?
A4: While direct studies on this compound are limited, research on extracts from related Rabdosia species suggests that it may exert its effects through the modulation of key inflammatory and survival pathways. Specifically, extracts from Rabdosia inflexa have been shown to inhibit the MAPK and NF-κB signaling pathways.[8][9] this compound has also been identified as an effective scavenger of reactive oxygen species (ROS), which can play a dual role in cancer cell signaling.[1][10][11]
Troubleshooting Guides
Problem 1: High Variability Between Replicates in Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution.[12] |
| Edge Effects | Evaporation from wells on the periphery of the plate can alter compound concentration and affect cell growth. Avoid using the outer wells for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | This compound, like many natural lignans, may have limited solubility in aqueous media.[13] Visually inspect the wells under a microscope after adding the compound. If precipitates are observed, consider using a lower concentration or a different solvent system (with appropriate vehicle controls). Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic to the cells. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. Small errors in volume can lead to significant variations in the final concentration.[14] |
Problem 2: No Significant Apoptosis Detected After Treatment
| Potential Cause | Recommended Solution |
| Sub-optimal Dose or Duration | The concentration of this compound may be too low, or the treatment time too short to induce detectable apoptosis. Perform a dose-response and a time-course experiment to identify the optimal conditions.[4][15] Apoptosis is a dynamic process, and the peak of early and late apoptosis can vary between cell lines and treatments.[6][16] |
| Cell Line Resistance | The chosen cell line may be resistant to this compound-induced apoptosis. Consider testing a different cell line known to be sensitive to pro-apoptotic stimuli. |
| Assay Sensitivity | The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis in your experiment. Consider using a more sensitive method or a combination of assays (e.g., Annexin V/PI staining and a caspase activity assay). |
| Incorrect Staining Protocol | Ensure that the apoptosis staining protocol is followed correctly. For Annexin V/PI staining, it is crucial to handle the cells gently to avoid mechanical damage to the cell membrane, which can lead to false positives.[17] Always include positive and negative controls. |
Problem 3: Suspected Compound Interference with Assay Readout
| Potential Cause | Recommended Solution |
| Autofluorescence | Natural compounds can sometimes be autofluorescent, which can interfere with fluorescence-based assays (e.g., Annexin V-FITC, fluorescent caspase substrates).[18][19] Run a control with this compound in cell-free media to check for background fluorescence at the excitation and emission wavelengths of your assay. If interference is detected, consider using a non-fluorescent assay (e.g., colorimetric caspase assay) or a fluorophore with a different spectral profile.[20] |
| Interaction with MTT Reagent | Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[21] To test for this, incubate this compound with MTT in cell-free media. If a color change is observed, the compound is interfering with the assay. In this case, use an alternative viability assay, such as the MTS assay or a lactate (B86563) dehydrogenase (LDH) release assay. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | IC50 (µg/mL) after 72h |
| MCF-7 (Breast Cancer) | 57 ± 14.14 |
| SKBR3 (Breast Cancer) | 80 ± 2.82 |
| HCT-116 (Colon Cancer) | 45 ± 2.12 |
| Data from Flegkas et al., 2019.[1][2] |
Table 2: Apoptosis Induction by this compound in Human Cancer Cell Lines after 72h
| Cell Line | Concentration (µg/mL) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | 40 | ~15% | ~10% |
| 80 | ~25% | ~25% | |
| SKBR3 | 40 | ~10% | ~10% |
| 80 | ~20% | ~30% | |
| HCT-116 | 40 | ~20% | ~15% |
| 80 | ~25% | ~25% | |
| Approximate values interpreted from dot plots in Flegkas et al., 2019.[1][2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effect of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).[4]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[22][23]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and control cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time, harvest the cells. For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to minimize membrane damage.[24] Collect both the detached and adherent cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[25]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[24]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[25]
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Caspase-3/7 Activity Assay (Colorimetric)
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Caspase-3/7 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Treated and control cells
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, pellet the cells (e.g., 1-5 x 10^6 cells) and resuspend them in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[26]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh tube.[26]
-
Protein Quantification: Determine the protein concentration of the lysate. Dilute the lysates to a consistent concentration (e.g., 50-200 µg of protein in 50 µL of lysis buffer).[26]
-
Assay Reaction: In a 96-well plate, add 50 µL of 2X Reaction Buffer (with DTT added immediately before use) to each 50 µL of cell lysate.[26]
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate to each well.[26]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader.[27]
-
Data Analysis: Calculate the fold-increase in caspase-3/7 activity by comparing the absorbance of the treated samples to the untreated control.
Visualizations
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Hypothesized signaling pathways affected by this compound.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Rabdosichuanin C inhibits productions of pro-inflammatory mediators regulated by NF-κB signaling in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction: Akanda, M.R., et al., Anti-Inflammatory and Gastroprotective Roles of Rabdosia inflexa through Downregulation of Pro-Inflammatory Cytokines and MAPK/NF-κB Signaling Pathways. Int. J. Mol. Sci. 2018, 19, 584 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of this compound Is... - Pergamos [pergamos.lib.uoa.gr]
- 4. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 5. Reactive oxygen species: role in the development of cancer and various chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of Rab27B-dependent signaling pathway by calycosin inhibits migration and invasion of ER-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Gastroprotective Roles of Rabdosia inflexa through Downregulation of Pro-Inflammatory Cytokines and MAPK/NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antiallergic activities of rabdosiin and its related compounds: chemical and biochemical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Annexin V Staining Protocol [bdbiosciences.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming (-)-Rabdosiin Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Rabdosiin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on understanding and overcoming drug resistance.
Frequently Asked Questions (FAQs)
General & Foundational Knowledge
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lignan (B3055560), a class of polyphenolic compounds isolated from plants such as Ocimum sanctum (Holy Basil).[1][2][3] Its primary anticancer mechanism is believed to be the induction of apoptosis (programmed cell death), thereby inhibiting the proliferation of cancer cells. It has demonstrated cytotoxic activity against various human cancer cell lines, including breast (MCF-7, SKBR3) and colon (HCT-116) cancer.[1][2]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to related lignan compounds in cancer cells often involves one or more of the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][5][6]
-
Alterations in Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways. A key pathway implicated in chemoresistance is the PI3K/Akt/mTOR pathway . Its activation promotes cell growth and inhibits apoptosis, counteracting the effects of this compound.
-
Dysregulation of Apoptosis: Resistance can arise from an imbalance in apoptotic proteins. This includes the downregulation of pro-apoptotic proteins (e.g., Bax, Bak) or the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), making the cells less susceptible to programmed cell death.
-
Induction of Autophagy: Autophagy, or "self-eating," can sometimes act as a survival mechanism for cancer cells under stress from chemotherapy. While it can also lead to cell death, cytoprotective autophagy can contribute to drug resistance. The interplay between this compound-induced apoptosis and autophagy is a critical area of investigation.[7][8][9]
Troubleshooting Experimental Assays
Q3: I am performing an MTT assay to determine the IC50 of this compound, but my results are inconsistent or show low absorbance values. What could be wrong?
A3: Inconsistent MTT assay results can stem from several factors. Here is a troubleshooting checklist:
-
Cell Seeding Density: Ensure you have an optimal cell seeding density. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death unrelated to the drug's effect.
-
Compound Interference: Test whether this compound itself interferes with the MTT reagent. Run a control in a cell-free well containing media, MTT, and your compound to check for any chemical reduction of MTT.
-
Incomplete Formazan (B1609692) Solubilization: Ensure the purple formazan crystals are completely dissolved before reading the plate. Insufficient volume of the solubilization solution (e.g., DMSO) or inadequate mixing can lead to artificially low readings.
-
MTT Reagent Viability: The MTT solution should be a clear yellow. If it is cloudy or discolored, it may be contaminated or degraded. Always prepare it fresh and protect it from light.
-
Incubation Time: The incubation time with MTT reagent (typically 1-4 hours) should be optimized for your specific cell line to allow for sufficient formazan formation without causing toxicity from the reagent itself.
Q4: I suspect the PI3K/Akt pathway is involved in resistance in my cell line. How can I verify this using Western Blot?
A4: To verify the involvement of the PI3K/Akt pathway, you should compare the expression and phosphorylation status of key proteins in your resistant cells versus the sensitive parental cells, both with and without this compound treatment.
-
Key Proteins to Probe:
-
Phospho-Akt (Ser473 or Thr308): An increase in the ratio of p-Akt to total Akt indicates pathway activation.
-
Total Akt: Used for normalization to ensure observed changes are due to phosphorylation status, not overall protein levels.
-
Downstream Targets: You can also probe for downstream effectors like p-mTOR or p-S6 Ribosomal Protein to confirm pathway activity.
-
Loading Control: Always use a loading control like β-actin or GAPDH to ensure equal protein loading across all lanes.
-
-
Expected Outcome: If the PI3K/Akt pathway is driving resistance, you might observe a higher basal level of p-Akt in resistant cells, or a sustained high level of p-Akt in resistant cells even after treatment with this compound, compared to a decrease in p-Akt in sensitive cells.
Strategies to Overcome this compound Resistance
Q5: How can I overcome suspected this compound resistance in my experiments?
A5: A primary strategy to combat chemoresistance is through combination therapy . By targeting multiple pathways simultaneously, you can reduce the likelihood of resistance emerging.
-
Hypothetical Combination: Consider combining this compound with a known chemotherapeutic agent that has a different mechanism of action, such as Doxorubicin (a DNA topoisomerase II inhibitor) or Cisplatin (a DNA cross-linking agent).
-
Rationale: If resistance is due to the upregulation of an efflux pump, a combination may overwhelm the pump's capacity. If resistance is due to altered signaling, targeting a separate, essential pathway can create a synthetic lethal effect.
-
Experimental Verification: The synergistic effect of a combination can be quantified by calculating a Combination Index (CI), where CI < 1 indicates synergy.
Quantitative Data Summary
While data on this compound-resistant cell lines is not currently available in the public literature, the following table summarizes the cytotoxic activity of this compound as a single agent against various human cancer cell lines. This baseline data is essential for designing experiments to develop resistant models or test combination therapies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Citation(s) |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 129.5 ± 3.7 | 75 ± 2.12 | [1] |
| SKBR3 | Breast Adenocarcinoma | 143.3 ± 6.1 | 83 ± 3.54 | [1] |
| HCT-116 | Colon Carcinoma | 145.1 ± 13.4 | 84 ± 7.78 |[1] |
Note: IC50 values were determined via MTT assay after 48 hours of exposure. Doxorubicin was used as a positive control in the cited study.
Experimental Protocols
Protocol 1: Determination of IC50 via MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., via trypan blue exclusion).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Include "untreated" (cells with medium only) and "vehicle" (cells with medium + highest DMSO concentration) controls.
-
Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well.
-
Place the plate on a shaker for 10-15 minutes at a low speed to fully dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Western Blot for PI3K/Akt Pathway Activation
This protocol provides a method to assess the phosphorylation status of Akt.
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treat cells with this compound at the desired concentration (e.g., IC50) for a specified time. Include an untreated control.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration using lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against p-Akt (Ser473) diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Re-probing:
-
Apply an ECL chemiluminescent substrate to the membrane.
-
Capture the signal using an imager or X-ray film.
-
To analyze total Akt and a loading control, strip the membrane and re-probe with the respective primary antibodies.
-
Visualizations: Pathways and Workflows
Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.
Caption: Experimental workflow for identifying and addressing this compound resistance.
Caption: The PI3K/Akt pathway's role in promoting cell survival and inhibiting apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of natural flavonoids to reverse P-glycoprotein-related multidrug resistance in breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
minimizing off-target effects of (-)-Rabdosiin in preclinical models
Disclaimer: The information provided in this technical support center is intended for research purposes only. Specific data on the off-target effects of (-)-Rabdosiin is limited. Therefore, this guide offers a comprehensive framework and best practices for characterizing and minimizing off-target effects for novel natural compounds, using this compound as an example. Researchers should adapt these principles and protocols to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound is a phenolic compound isolated from plants such as Symphytum officinale L. and Ocimum sanctum L.[1][2] Preclinical studies have reported several biological activities, including antioxidant, neuroprotective, anti-HIV, and antiallergic effects.[1][2] More recently, it has been shown to possess antiproliferative activity against various human cancer cell lines.[3]
Q2: What is the evidence for the selectivity of this compound?
A2: One study has demonstrated that this compound exhibits cytotoxic activity against human cancer cell lines, including breast (MCF-7, SKBR3) and colon (HCT-116) cancer cells.[3] In the same study, it showed significantly lower cytotoxicity against normal human peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells.[3] This suggests that this compound may have a favorable therapeutic window, but further investigation into its off-target effects is crucial.
Q3: What are off-target effects and why are they a concern for a natural product like this compound?
A3: Off-target effects occur when a compound binds to and affects proteins other than its intended therapeutic target.[4] For natural products, which often have complex structures, the risk of interacting with multiple cellular targets can be high.[5] These unintended interactions can lead to inaccurate interpretation of experimental results, unexpected toxicity, and potential failure in later stages of drug development.[6][7]
Q4: How can I begin to assess the potential off-target effects of this compound in my preclinical model?
A4: A primary step is to establish a comprehensive dose-response relationship in your specific cell line or model system. This involves determining the concentration at which this compound produces its desired on-target effect and comparing it to the concentration at which it causes general cytotoxicity. A significant separation between these two concentrations suggests a better therapeutic window. Additionally, employing counter-screening assays against related targets or a broad panel of receptors and kinases can provide a more detailed off-target profile.[8][9]
Q5: What are some general strategies to minimize off-target effects of this compound in my experiments?
A5: Several strategies can be employed to minimize off-target effects:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired biological response to minimize engagement with lower-affinity off-targets.[5]
-
Use of Controls: Include rigorous controls in your experiments. This includes vehicle controls (e.g., DMSO), and if possible, a structurally similar but biologically inactive analog of this compound.
-
Orthogonal Approaches: Confirm key findings using an alternative method. For example, if you hypothesize that this compound inhibits a specific signaling pathway, use another known inhibitor of that pathway to see if it phenocopies the effects.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target to correlate target binding with the observed phenotype.
-
Advanced Drug Delivery Systems: For in vivo studies, consider formulating this compound in a targeted delivery system, such as nanoparticles, to increase its concentration at the site of action and reduce systemic exposure.[10]
Troubleshooting Guides
Issue 1: High level of unexpected cytotoxicity observed in my cell line.
| Possible Cause | Troubleshooting Step |
| Concentration is too high for the specific cell line. | Perform a detailed dose-response curve to determine the IC50 value for cytotoxicity in your cell line. Start with a wide range of concentrations. |
| Off-target toxicity. | Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis). Consider performing a broad kinase profiling or a target deconvolution study to identify potential off-target interactions. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control at the highest concentration used.[5] |
| Compound instability. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C) and minimize freeze-thaw cycles. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in compound preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure thorough mixing. |
| Cell culture conditions. | Maintain consistent cell passage number, confluency, and media composition. Changes in cell state can alter their response to treatment. |
| Assay variability. | Ensure all assay steps, including incubation times and reagent additions, are performed consistently. Use positive and negative controls in every experiment to monitor assay performance. |
Issue 3: The observed phenotype does not match the expected on-target effect.
| Possible Cause | Troubleshooting Step |
| A dominant off-target effect is present at the concentration used. | Test a lower concentration of this compound to see if a different phenotype emerges, potentially one that is more specific to the intended target. |
| The compound has a different primary target in your model system. | Employ target identification and validation techniques such as cellular thermal shift assays (CETSA), affinity purification-mass spectrometry, or genetic approaches (e.g., CRISPR/Cas9 knockout of the putative target) to confirm the on-target mechanism. |
| The compound is acting through a downstream effector of the intended target. | Map the signaling pathway downstream of your proposed target to see if the observed phenotype is a logical consequence of target engagement. |
Data Presentation
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines and Normal Cells
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)¹ |
| MCF-7 | Human Breast Adenocarcinoma | 75 ± 2.12 | ~104.4 |
| SKBR3 | Human Breast Adenocarcinoma | 83 ± 3.54 | ~115.5 |
| HCT-116 | Human Colon Carcinoma | 84 ± 7.78 | ~116.9 |
| PBMCs | Human Peripheral Blood Mononuclear Cells | > 80² | > 111.3 |
¹ Molar mass of this compound (C₃₆H₃₀O₁₆) is approximately 718.6 g/mol . ² At 80 µg/mL, this compound induced minimal apoptosis/necrosis in PBMCs from two different donors.[3] Data extracted from Flegkas, A., et al. (2019). Antiproliferative Activity of this compound Isolated from Ocimum sanctum L. Molecules, 24(5), 947.[3]
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol is based on the methodology described by Flegkas, A., et al. (2019).[3]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, SKBR3, HCT-116) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
Include a vehicle-only control (media with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the media from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represent 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Figure 1: A generalized experimental workflow for characterizing a novel compound like this compound.
Figure 2: A logical troubleshooting workflow for addressing unexpected results in preclinical studies.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 10. Cytotoxicity Assay Protocol [protocols.io]
troubleshooting inconsistent experimental results with (-)-Rabdosiin
Welcome to the technical support center for (-)-Rabdosiin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to answer frequently asked questions regarding the use of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
Question: We are observing significant variability in the biological effects of this compound between experiments or batches. What could be the cause?
Answer: Inconsistent bioactivity is a common challenge that can stem from several factors, from initial handling to experimental execution. Here are the primary areas to investigate:
-
Compound Stability: this compound, as a phenolic compound, can be susceptible to degradation.
-
Storage: Ensure the compound is stored at -20°C and protected from light.[1] Improper storage can lead to gradual degradation and loss of activity.
-
Light and Temperature Exposure: Minimize the exposure of this compound solutions to light and elevated temperatures during your experiments. Phenolic compounds can be sensitive to photodegradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can degrade the compound. Aliquot your stock solution into single-use vials to maintain its integrity.
-
-
Solubility Issues: Poor solubility can lead to an inaccurate final concentration in your assay, resulting in lower-than-expected effects.
-
Precipitation: Visually inspect your final dilutions in cell culture media or buffer for any signs of precipitation. This is a common issue when diluting a DMSO stock in an aqueous solution.
-
Solvent Choice: While DMSO is a common solvent for this compound, ensure the final concentration in your assay is non-toxic to your cells (typically ≤ 0.1%).
-
-
Batch-to-Batch Variability: If you are using this compound isolated from natural sources, there can be inherent variability between batches.
-
Source and Purity: Whenever possible, obtain a certificate of analysis (CoA) for each batch to confirm its purity. Variations in purity can directly impact the compound's effective concentration.
-
-
Experimental Protocol:
-
Cell Density and Health: Ensure your cells are healthy and seeded at a consistent density for each experiment.
-
Incubation Times: Use consistent incubation times with the compound, as its effects can be time-dependent.
-
References
improving the therapeutic index of (-)-Rabdosiin for potential clinical use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preclinical evaluation of (-)-Rabdosiin. The following sections offer troubleshooting guidance, frequently asked questions, and detailed experimental protocols to facilitate your research and development efforts toward improving its therapeutic index for potential clinical use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a phenolic compound isolated from plants such as Ocimum sanctum (holy basil).[1] It has demonstrated various biological activities, including antioxidant, neuroprotective, anti-HIV, and antiallergic properties. In the context of oncology, this compound has been shown to exhibit antiproliferative activity against several human cancer cell lines by inducing apoptosis.[1] While the precise signaling pathway in cancer cells is not fully elucidated, studies on related diterpenoids from the Rabdosia genus suggest the involvement of intrinsic and extrinsic apoptosis pathways.
Q2: What is the therapeutic index and why is it important for this compound?
A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. For a potential anticancer agent like this compound, a favorable therapeutic index is crucial, signifying that it can effectively kill cancer cells at concentrations that have minimal harmful effects on normal, healthy cells.
Q3: What are the main challenges in the clinical development of this compound?
A3: Like many phenolic compounds, this compound may face challenges related to poor oral bioavailability. This can be attributed to factors such as low water solubility, instability in the gastrointestinal tract, and extensive first-pass metabolism. Overcoming these pharmacokinetic hurdles is a key step in translating its promising in vitro activity into in vivo efficacy.
Q4: Are there any strategies to improve the therapeutic index of this compound?
A4: Yes, several formulation strategies can be explored to enhance the therapeutic index of this compound. These include the use of nanocarriers like liposomes, nanoparticles, or nanoemulsions to improve solubility, protect the compound from degradation, and potentially achieve targeted delivery to tumor tissues. Chemical modification of the this compound structure to create more soluble or stable derivatives is another potential approach.
Q5: What is the current status of in vivo efficacy and toxicity data for this compound?
A5: Based on the currently available scientific literature, there is a lack of published in vivo studies detailing the efficacy (e.g., ED50 in animal models) and systemic toxicity (e.g., LD50 or TD50) of this compound. The existing data is primarily from in vitro cell culture experiments. Further preclinical animal studies are necessary to establish a comprehensive in vivo therapeutic index.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Citation |
| MCF-7 | Breast (ER+, PR+, HER2-) | 75 ± 2.12 | ~104.4 | [1] |
| SKBR3 | Breast (ER-, PR-, HER2+) | 83 ± 3.54 | ~115.5 | [1] |
| HCT-116 | Colon | 84 ± 7.78 | ~116.9 | [1] |
¹ Molar mass of this compound is approximately 718.6 g/mol . Conversion to µM is an estimate.
Table 2: In Vitro Cytotoxicity of this compound against Normal Cells
| Cell Type | Description | Concentration (µg/mL) | % Early Apoptosis | % Late Apoptosis/Necrosis | Citation |
| PBMCs (Donor 1) | Peripheral Blood Mononuclear Cells | 80 | 2.8 | 3.0 | [1] |
| PBMCs (Donor 2) | Peripheral Blood Mononuclear Cells | 80 | 4.3 | 3.1 | [1] |
| PBMCs (Donor 1) | Peripheral Blood Mononuclear Cells | 40 | 1.8 | 1.7 | [1] |
| PBMCs (Donor 2) | Peripheral Blood Mononuclear Cells | 40 | 2.1 | 1.9 | [1] |
Table 3: Preclinical Therapeutic Index of this compound (Hypothetical)
| Parameter | Value | Units | Notes |
| ED50 (in vivo) | Data Not Available | mg/kg | Efficacious dose in 50% of the population. Requires in vivo tumor models. |
| TD50 (in vivo) | Data Not Available | mg/kg | Toxic dose in 50% of the population. Requires in vivo toxicology studies. |
| LD50 (in vivo) | Data Not Available | mg/kg | Lethal dose in 50% of the population. Requires in vivo toxicology studies. |
| Therapeutic Index (TD50/ED50) | Data Not Available | - | Calculation requires in vivo efficacy and toxicity data. |
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
-
Problem: You are observing precipitation of this compound when preparing stock solutions or diluting it in aqueous media for cell culture experiments.
-
Cause: this compound is a phenolic compound and is expected to have low water solubility.
-
Solutions:
-
Use of Organic Solvents: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Assess the solubility of this compound at different pH values. However, be mindful of the pH stability of the compound and the pH requirements of your experimental system.
-
Formulation with Solubilizing Agents: For in vivo studies, consider formulating this compound with pharmaceutically acceptable solubilizing agents such as cyclodextrins, cremophor, or polysorbates.
-
Issue 2: Inconsistent Results in Cell Viability Assays
-
Problem: You are observing high variability in your IC50 values for this compound across different experimental runs.
-
Cause: This could be due to several factors including compound instability, variability in cell seeding density, or issues with the assay itself.
-
Solutions:
-
Freshly Prepare Solutions: Prepare fresh dilutions of this compound from your stock solution for each experiment to minimize degradation.
-
Standardize Cell Seeding: Ensure consistent cell numbers are seeded in each well. Variations in cell density can significantly impact the apparent cytotoxicity of a compound.
-
Optimize Incubation Time: Determine the optimal incubation time for this compound to induce a measurable cytotoxic effect.
-
Control for Solvent Effects: Include a vehicle control (medium with the same concentration of the organic solvent used to dissolve this compound) in all experiments.
-
Issue 3: Low Oral Bioavailability in Animal Studies
-
Problem: Following oral administration of this compound in an animal model, you are observing low plasma concentrations of the compound.
-
Cause: This is a common challenge for phenolic compounds due to poor absorption and/or rapid metabolism.
-
Solutions:
-
Formulation Strategies:
-
Lipid-based formulations: Encapsulating this compound in liposomes or nanoemulsions can improve its absorption.
-
Polymeric nanoparticles: These can protect the compound from degradation in the gastrointestinal tract and enhance its uptake.
-
-
Co-administration with Bioavailability Enhancers: Investigate the co-administration of this compound with inhibitors of metabolic enzymes (e.g., piperine) or efflux pumps, though this approach requires careful toxicological evaluation.
-
Alternative Routes of Administration: For initial efficacy studies, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and ensure systemic exposure.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, SKBR3, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 0.1 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
References
method validation for (-)-Rabdosiin quantification in biological matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the validated quantification of (-)-Rabdosiin in biological matrices, such as plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound in biological samples? A1: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the quantification of this compound in biological matrices. This technique offers high sensitivity, selectivity, and throughput, which are essential for bioanalytical studies.[1][2] LC-MS/MS is a powerful tool for analyzing small molecule drugs and their metabolites in various biological materials, including plasma, serum, and tissue.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification? A2: The use of a SIL-IS is the gold standard for quantitative LC-MS/MS bioanalysis because it can effectively compensate for variations during sample preparation and analysis.[3] Since a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement, normalizing the variability introduced by the matrix effect and leading to more accurate and reliable results.[3][4]
Q3: What are matrix effects and how can they impact my results for this compound? A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the biological matrix (e.g., phospholipids, salts, proteins).[4][5] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[4][5] It is a significant concern in bioanalysis and must be evaluated during method validation to ensure the reliability of the results.[4][6]
Q4: What are the key validation parameters to assess for a this compound bioanalytical method? A4: According to regulatory guidelines, a bioanalytical method validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7][8][9]
Q5: What sample preparation technique is suitable for this compound in plasma? A5: Protein precipitation is a common, rapid, and effective method for preparing plasma samples for the analysis of small molecules like this compound.[10][11][12] It involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample to denature and precipitate proteins, which can then be removed by centrifugation.[3][10] This technique effectively cleans up the sample, reducing matrix interference and protecting the analytical column.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Incompatible sample solvent with mobile phase.3. pH of the mobile phase is not optimal for the analyte.4. Secondary interactions with the stationary phase. | 1. Wash the column with a strong solvent or replace it.2. Reconstitute the final extract in a solvent similar in composition and strength to the initial mobile phase.3. Adjust the mobile phase pH. Adding a modifier like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape.[10]4. Use a different column chemistry or mobile phase additives. |
| Low or Inconsistent Analyte Recovery | 1. Inefficient protein precipitation.2. Analyte adsorption to container surfaces.3. Incomplete reconstitution of the dried extract. | 1. Test different precipitation solvents (e.g., acetonitrile vs. methanol) and their ratios to the plasma volume.[3]2. Use polypropylene (B1209903) tubes instead of glass, especially for low concentration samples.3. Increase vortexing time or use sonication during the reconstitution step. |
| High Matrix Effect / Ion Suppression | 1. Co-elution of endogenous matrix components (e.g., phospholipids).2. Inadequate sample cleanup. | 1. Optimize chromatographic conditions to separate the analyte from the interfering peaks.2. Employ a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).3. Use a SIL-IS to compensate for the matrix effect.[3] |
| Non-linear Calibration Curve | 1. Detector saturation at high concentrations.2. Cross-signal contribution from the analyte to the internal standard.3. Issues with stock solution stability or dilution accuracy. | 1. Narrow the concentration range of the calibration curve or dilute samples that fall in the higher range.2. Select different, more specific MRM transitions to minimize isotopic crosstalk.[3]3. Prepare fresh stock and working solutions and verify pipetting accuracy. |
| Poor Sensitivity / High LLOQ | 1. Suboptimal mass spectrometer settings.2. Inefficient ionization.3. Insufficient sample cleanup, leading to high background noise. | 1. Optimize MS parameters (e.g., collision energy, declustering potential) via direct infusion of the analyte.2. Adjust mobile phase pH or add modifiers (e.g., formic acid for positive mode) to enhance protonation.3. Improve the sample preparation method to remove more interfering substances. |
Experimental Protocols & Data
The following sections describe a typical UPLC-MS/MS method for the quantification of this compound in rat plasma.
Methodology
-
Stock and Working Solution Preparation : A stock solution of this compound (1.00 mg/mL) is prepared in methanol. This is serially diluted with 50% acetonitrile (v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation) : To 50 µL of plasma in a polypropylene tube, 10 µL of internal standard working solution is added, followed by vortexing. Then, 200 µL of cold acetonitrile is added to precipitate proteins.[12] The mixture is vortexed for 2 minutes and centrifuged at 13,000 rpm for 10 minutes at 4°C. The supernatant is transferred to a new plate or vials for analysis.[12]
-
UPLC-MS/MS Analysis : The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.[1] The separation is achieved on a C18 column with a gradient elution.[12] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
Quantitative Data Summary
The following tables summarize the validation results for the hypothetical this compound quantification method.
Table 1: UPLC-MS/MS Parameters
| Parameter | Value |
| UPLC Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | m/z 719.2 → 557.1 (Quantifier), m/z 719.2 → 395.1 (Qualifier) |
| MRM Transition (IS) | m/z 724.2 → 562.1 |
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linear Range | 2.00 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 2.00 ng/mL |
| Accuracy at LLOQ | 95.5% - 108.2% |
| Precision (CV%) at LLOQ | < 15% |
Table 3: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LQC | 5.00 | 102.4 | 6.8 | 104.1 | 8.2 |
| MQC | 100 | 98.7 | 4.5 | 101.5 | 5.9 |
| HQC | 1600 | 101.1 | 3.1 | 99.8 | 4.3 |
Table 4: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 5.00 | 97.2 | 88.5 |
| HQC | 1600 | 99.8 | 91.2 |
Table 5: Stability of this compound in Rat Plasma
| Stability Condition | Duration | Accuracy (%) |
| Short-Term (Bench-Top) | 6 hours at Room Temp. | 96.8 - 103.5 |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp. | 95.2 - 101.9 |
| Long-Term | 30 days at -80°C | 97.5 - 104.0 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Plausible Signaling Pathway
The anticancer effects of diterpenoids from the Rabdosia genus, such as Oridonin, are often linked to the induction of apoptosis through modulation of key signaling pathways.[1] this compound may exert similar effects.
Caption: PI3K/Akt pathway in this compound-induced apoptosis.
References
- 1. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin, a diterpenoid purified from Rabdosia rubescens, inhibits the proliferation of cells from lymphoid malignancies in association with blockade of the NF-kappa B signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the Isodon diterpenoids: structural requirements for the activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of (-)-Rabdosiin and Oridonin
For researchers and drug development professionals, understanding the nuances of potential therapeutic agents is paramount. This guide provides a comprehensive comparison of the anticancer activities of two natural compounds: (-)-Rabdosiin and Oridonin. By examining their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate, this document aims to provide a clear, data-driven overview to inform future research and development efforts.
Introduction
This compound, a lignan (B3055560) isolated from plants such as Ocimum sanctum, and Oridonin, an ent-kauranoid diterpenoid from Rabdosia rubescens, have both demonstrated potential as anticancer agents. While Oridonin has been extensively studied, this compound is a less characterized compound. This guide consolidates available experimental data to facilitate a direct comparison of their anticancer properties.
Comparative Anticancer Activity: A Quantitative Overview
The in vitro cytotoxic activity of this compound and Oridonin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| This compound | MCF-7 | Breast Cancer | 19.8 ± 1.1 | 72 | [1] |
| SKBR3 | Breast Cancer | 21.5 ± 2.3 | 72 | [1] | |
| HCT-116 | Colon Cancer | 24.6 ± 1.5 | 72 | [1] | |
| Oridonin | MCF-7 | Breast Cancer | 8.38 (24h), 3.48 (48h), 2.50 (72h) | 24, 48, 72 | [2] |
| MDA-MB-231 | Breast Cancer | 4.55 (24h), 1.14 (48h), 0.35 (72h) | 24, 48, 72 | [2] | |
| 4T1 | Breast Cancer | 3.53 (24h), 1.66 (48h), 0.95 (72h) | 24, 48, 72 | [2] | |
| HCT116 | Colon Cancer | ~6.84 | Not Specified | [3] | |
| SW620 | Colon Cancer | 3.88 | Not Specified |
Table 1: Comparative IC50 values of this compound and Oridonin in various cancer cell lines.
From the available data, Oridonin generally exhibits greater potency with lower IC50 values across the tested cell lines compared to this compound. For instance, in the MCF-7 breast cancer cell line, Oridonin's IC50 at 72 hours is significantly lower than that of this compound. Similarly, for the HCT-116 colon cancer cell line, Oridonin appears to be more potent. It is also noteworthy that Oridonin's efficacy is time-dependent, with IC50 values decreasing with longer incubation periods[2]. A key finding for this compound is its low cytotoxicity against normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells[1].
Mechanisms of Anticancer Action
Both compounds induce cancer cell death primarily through the induction of apoptosis. However, the depth of understanding of their molecular mechanisms differs significantly.
This compound: An Apoptosis Inducer
This compound has been shown to induce apoptosis in human breast and colon cancer cells in a concentration-dependent manner[1]. The primary evidence for this comes from Annexin V/PI staining followed by flow cytometry, which identifies apoptotic and necrotic cells[1]. However, the specific signaling pathways that this compound modulates to initiate and execute apoptosis have not yet been fully elucidated in the available scientific literature.
Oridonin: A Multi-Pathway Modulator
Oridonin's anticancer mechanisms are well-documented and involve the modulation of several key signaling pathways that regulate cell survival, proliferation, and death.
-
Induction of Apoptosis: Oridonin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential and promotes the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3[2].
-
Cell Cycle Arrest: A prominent effect of Oridonin is the induction of cell cycle arrest at the G2/M phase. This is achieved by downregulating key cell cycle proteins such as CDK1 and upregulating cell cycle inhibitors like p21 and p53[2].
-
Modulation of Key Signaling Pathways:
-
PI3K/Akt Pathway: Oridonin is a known inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. By inhibiting the phosphorylation of Akt, Oridonin suppresses downstream pro-survival signals[2].
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, is also targeted by Oridonin. Activation of the JNK pathway by Oridonin has been linked to the induction of caspase-dependent apoptosis.
-
p53 Pathway: Oridonin can activate the tumor suppressor p53, which plays a central role in inducing apoptosis and cell cycle arrest in response to cellular stress.
-
Signaling Pathways and Experimental Workflow
To visualize the known mechanisms and the experimental approaches used to study these compounds, the following diagrams are provided.
Caption: Known signaling pathways modulated by Oridonin leading to apoptosis and cell cycle arrest.
Caption: Postulated mechanism of this compound, highlighting the current gap in knowledge regarding its specific signaling pathways.
Caption: A generalized experimental workflow for comparing the anticancer activities of novel compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
| Experiment | Protocol Summary |
| Cell Viability Assay (MTT/CCK-8) | Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for specified durations (e.g., 24, 48, 72 hours). Subsequently, MTT or CCK-8 reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the reagent into a colored formazan (B1609692) product. The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[1][2] |
| Apoptosis Assay (Annexin V/PI Staining) | Cells are treated with the compound of interest. After treatment, both floating and adherent cells are collected, washed, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity. The stained cells are then analyzed by flow cytometry to quantify the percentages of live, early apoptotic, late apoptotic, and necrotic cells.[1] |
| Cell Cycle Analysis | Following treatment with the compound, cells are harvested, washed, and fixed, typically with cold 70% ethanol. The fixed cells are then treated with RNase A to remove RNA and stained with Propidium Iodide (PI), which intercalates with DNA. The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. |
| Western Blotting | Cells are lysed to extract total proteins. Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, Bax, Bcl-2, caspases, p53). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system. |
Table 2: Summary of key experimental protocols.
Conclusion and Future Directions
This comparative guide highlights that both this compound and Oridonin possess anticancer properties, with Oridonin demonstrating higher potency in the cancer cell lines for which comparative data is available. The molecular mechanisms of Oridonin are well-established, involving the modulation of the PI3K/Akt, MAPK, and p53 signaling pathways, leading to apoptosis and G2/M cell cycle arrest.
In contrast, while this compound is a confirmed apoptosis inducer with promising selectivity for cancer cells, its specific molecular targets and signaling pathways remain to be elucidated. This represents a significant knowledge gap and a promising avenue for future research.
For drug development professionals, Oridonin presents a more characterized lead compound with a wealth of preclinical data. However, the favorable selectivity profile of this compound warrants further investigation into its mechanisms of action. Future studies should focus on:
-
Elucidating the signaling pathways modulated by this compound to understand its mode of apoptosis induction.
-
Expanding the in vitro testing of this compound against a wider panel of cancer cell lines to better define its anticancer spectrum.
-
Conducting in vivo studies for both compounds to validate their efficacy and assess their safety profiles in preclinical models.
By addressing these research questions, a more complete picture of the therapeutic potential of both this compound and Oridonin can be established, paving the way for the development of novel and effective cancer therapies.
References
Unveiling the Pro-Apoptotic Potential of (-)-Rabdosiin: A Comparative Guide for Cancer Researchers
For Immediate Release: Researchers in oncology and drug development now have access to a comprehensive comparison guide detailing the pro-apoptotic effects of (-)-Rabdosiin, a natural compound showing promise in cancer therapy. This guide provides a thorough analysis of its activity across multiple cancer cell lines, supported by experimental data and detailed protocols to aid in the validation and further exploration of this potential anti-cancer agent.
This compound, a lignan (B3055560) isolated from Ocimum sanctum (Holy Basil), has demonstrated significant cytotoxic effects against various human cancer cell lines. This guide synthesizes the available data to present a clear picture of its efficacy and offers insights into its mechanism of action, empowering researchers to build upon these findings.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound has been shown to be the most cytotoxic compound among several isolated from Ocimum sanctum, exhibiting potent activity against breast and colon cancer cell lines.[1] The following tables summarize the cytotoxic and pro-apoptotic effects of this compound.
Table 1: Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population after 72 hours of exposure.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Cancer | 75 ± 2.12 |
| SKBR3 | Breast Cancer | 83 ± 3.54 |
| HCT-116 | Colon Cancer | 84 ± 7.78 |
Data sourced from Flegkas et al., 2019.
Table 2: Pro-Apoptotic Effects of this compound
The following data represents the percentage of apoptotic and necrotic cells as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 72 hours of treatment with this compound.
| Cell Line | Treatment Concentration (µg/mL) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MCF-7 | 40 | 13.5 | 3.9 |
| 80 | 25.4 | 10.2 | |
| SKBR3 | 40 | 20.1 | 6.5 |
| 80 | 38.7 | 15.1 | |
| HCT-116 | 40 | 18.9 | 5.8 |
| 80 | 35.2 | 12.7 |
Data sourced from Flegkas et al., 2019.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (MCF-7, SKBR3, HCT-116) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µg/mL) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 40 and 80 µg/mL) for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for assessing the pro-apoptotic effects of a compound on cancer cell lines.
Caption: A proposed intrinsic apoptotic pathway initiated by this compound, based on evidence from related lignans (B1203133).
While direct evidence for the specific signaling pathway of this compound is still emerging, studies on other lignans and compounds from the Rabdosia genus suggest the involvement of the intrinsic (mitochondrial) apoptosis pathway. This typically involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade. Specifically, compounds with similar structures have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.
This guide serves as a valuable resource for researchers investigating novel cancer therapeutics. The provided data and protocols for this compound offer a solid foundation for further studies into its anti-cancer potential and its precise molecular mechanisms.
References
A Comparative Analysis of (-)-Rabdosiin with Other Diterpenoids for Researchers
An in-depth guide for researchers, scientists, and drug development professionals objectively comparing the performance of (-)-Rabdosiin with other diterpenoids, supported by experimental data and detailed methodologies.
This compound, a lignan (B3055560) isolated from medicinal plants such as Ocimum sanctum, has demonstrated notable biological activities, particularly in the realm of cancer research.[1][2] This guide provides a comparative analysis of this compound with other well-characterized diterpenoids, namely the ent-kaurane diterpenoid Oridonin (B1677485) and the abietane-type diterpenoid Triptolide (B1683669). The comparison focuses on their anticancer and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid in research and development.
Data Presentation: Comparative Anticancer Activity
The cytotoxic effects of this compound, Oridonin, and Triptolide have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 75 ± 2.12 | [1] |
| SKBR3 (Breast) | 83 ± 3.54 | [1] | |
| HCT-116 (Colon) | 84 ± 7.78 | [1] | |
| Oridonin | AGS (Gastric) | 2.63 (48h) | [3] |
| HGC27 (Gastric) | 9.27 (48h) | [3] | |
| MGC803 (Gastric) | 11.06 (48h) | [3] | |
| BEL-7402 (Liver) | 0.50 | [4] | |
| K562 (Leukemia) | 0.95 | [4] | |
| TE-8 (Esophageal) | 3.00 (72h) | [5] | |
| TE-2 (Esophageal) | 6.86 (72h) | [5] | |
| Triptolide | MDA-MB-231 (Breast) | 0.0003 | [6] |
| A549/TaxR (Lung, Taxol-resistant) | 0.0156 | [7] | |
| Capan-1 (Pancreatic) | 0.01 | ||
| Capan-2 (Pancreatic) | 0.02 | ||
| SNU-213 (Pancreatic) | 0.0096 |
Mechanisms of Action: A Visual Comparison
The anticancer and anti-inflammatory activities of these diterpenoids are exerted through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate the known mechanisms of action for this compound, Oridonin, and Triptolide.
Caption: Anticancer mechanism of this compound.
Caption: Anticancer signaling pathways of Oridonin.
Caption: Anticancer signaling pathways of Triptolide.
Caption: Anti-inflammatory signaling pathways of Oridonin and Triptolide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the diterpenoids on cancer cell lines.
Workflow:
Caption: MTT Assay Workflow.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the treated cells for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Griess Assay for Nitric Oxide Inhibition
This protocol is used to evaluate the anti-inflammatory activity of the diterpenoids by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Workflow:
Caption: Griess Assay Workflow.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the diterpenoid compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production. Include a negative control (no LPS) and a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Add Griess reagent to the supernatant.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite (B80452) produced and determine the percentage of NO inhibition for each compound.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of the diterpenoids on the expression and phosphorylation of key proteins in signaling pathways.
Workflow:
References
- 1. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of this compound Is... - Pergamos [pergamos.lib.uoa.gr]
- 3. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Unveiling the Potency of (-)-Rabdosiin: A Comparative Analysis of its Binding Affinity for Key Protein Targets
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with high specificity and efficacy is paramount. (-)-Rabdosiin, a naturally occurring phenolic compound, has garnered significant attention for its diverse biological activities, including anti-inflammatory, anti-allergic, and antiviral properties. This guide provides a comprehensive cross-validation of this compound's binding affinity to its protein targets, presenting a comparative analysis with other relevant compounds, supported by experimental data. This objective overview is tailored for researchers, scientists, and professionals in drug development seeking to evaluate the therapeutic potential of this compound.
Comparative Binding Affinity of this compound and Related Compounds
The inhibitory effects of this compound on two key enzymes involved in allergic and inflammatory responses, hyaluronidase (B3051955) and β-hexosaminidase, have been evaluated alongside structurally related compounds. The following tables summarize the available quantitative data on their binding affinities.
Table 1: Hyaluronidase Inhibition
| Compound | IC50 (mM) | Relative Potency |
| This compound | 0.15 | High [1] |
| Rosmarinic Acid | > 0.3 (weaker than Rabdosiin) | Moderate |
| Caffeic Acid | > 2.0 | Low |
| Chlorogenic Acid | Weaker than Rabdosiin (B45785) | Low to Moderate |
Note: The relative potency is based on a direct comparative study which concluded that this compound exhibited the highest hyaluronidase-inhibitory activity among the tested compounds.[2]
Table 2: β-Hexosaminidase Release Inhibition
| Compound | % Inhibition at 2 mM | Relative Potency |
| This compound | > 90% | High [1][2] |
| Caffeic Acid | > 90% | High[2] |
| Rosmarinic Acid | Weaker than Rabdosiin | Moderate[2] |
| Chlorogenic Acid | Weaker than Rabdosiin | Moderate[2] |
Note: The data indicates that both this compound and Caffeic Acid are potent inhibitors of β-hexosaminidase release at the tested concentration.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Hyaluronidase Inhibition Assay
This assay is designed to determine the inhibitory effect of a compound on the enzymatic activity of hyaluronidase.
Materials:
-
Hyaluronidase from bovine testes
-
Hyaluronic acid sodium salt
-
Bovine serum albumin (BSA)
-
Sodium phosphate (B84403) buffer (pH 7.0)
-
Test compounds (e.g., this compound)
-
96-well microplate reader
Procedure:
-
Prepare a solution of hyaluronidase in sodium phosphate buffer.
-
Prepare a solution of hyaluronic acid in the same buffer.
-
Prepare various concentrations of the test compound.
-
In a 96-well plate, add the hyaluronidase solution and the test compound solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Initiate the enzymatic reaction by adding the hyaluronic acid solution to each well.
-
Incubate the plate at 37°C for a further 20 minutes.
-
Stop the reaction by adding an acidic albumin solution.
-
Measure the absorbance of the resulting turbidity at 600 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (enzyme and substrate without inhibitor) and A_s is the absorbance of the sample (enzyme, substrate, and inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
β-Hexosaminidase Release Assay from RBL-2H3 Cells
This assay measures the ability of a compound to inhibit the release of β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
Anti-DNP IgE
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Tyrode's buffer
-
Test compounds (e.g., this compound)
-
96-well microplate reader
Procedure:
-
Sensitize RBL-2H3 cells with anti-DNP IgE overnight.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of the test compound for a specified period.
-
Induce degranulation by challenging the cells with DNP-HSA.
-
After incubation, centrifuge the plate and collect the supernatant.
-
To measure β-hexosaminidase activity, incubate the supernatant with the substrate pNAG in a citrate (B86180) buffer (pH 4.5).
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate buffer).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
The percentage of β-hexosaminidase release is calculated by comparing the absorbance of the sample to that of a control where cells are lysed to achieve 100% release.
-
The inhibitory effect of the test compound is determined by the reduction in β-hexosaminidase release in its presence.
Visualizing the Molecular Interactions and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of allergic response and points of inhibition by this compound.
Caption: Experimental workflow for the hyaluronidase inhibition assay.
Caption: Logical relationship of the comparative analysis of inhibitor potency.
References
- 1. The hepatoprotection of caffeic acid and rosmarinic acid, major compounds of Perilla frutescens, against t-BHP-induced oxidative liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiallergic activities of rabdosiin and its related compounds: chemical and biochemical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Rabdosiin with Standard-of-Care Cancer Drugs in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the naturally derived compound (-)-Rabdosiin against standard-of-care chemotherapeutic agents, doxorubicin (B1662922) and 5-fluorouracil (B62378), in preclinical cancer models. The data presented is based on in vitro studies on human breast and colon cancer cell lines, offering insights into the cytotoxic and pro-apoptotic potential of this compound as a prospective anti-cancer agent.
Executive Summary
This compound, a lignan (B3055560) isolated from Ocimum sanctum (Holy Basil), has demonstrated significant cytotoxic effects against human breast cancer (MCF-7 and SKBR3) and colon cancer (HCT-116) cell lines.[1][2] This has prompted investigations into its potential as a novel anti-cancer therapeutic. This guide synthesizes available in vitro data to compare the efficacy of this compound with doxorubicin, a standard-of-care for breast cancer, and 5-fluorouracil (5-FU), a cornerstone of colon cancer treatment. The comparison focuses on cytotoxic potency (IC50 values) and the induction of apoptosis. While direct head-to-head clinical data is unavailable, this preclinical comparison provides a foundational understanding of this compound's activity profile relative to established therapies.
Comparative Efficacy: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, in this case, cancer cell proliferation. The following tables summarize the IC50 values for this compound, doxorubicin, and 5-fluorouracil against their respective target cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay methodology.
Table 1: Comparison of IC50 Values for this compound and Doxorubicin in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time |
| This compound | MCF-7 | 17.5 ± 2.1 | 72 hours |
| SKBR3 | 21.9 ± 1.8 | 72 hours | |
| Doxorubicin | MCF-7 | ~0.1 - 8.3 | 48 - 72 hours |
| SKBR3 | ~0.2 (Doxorubicin was used as a positive control and showed IC50 ≤ 0.20 μM for all cell lines assayed) | 72 hours |
Note: The IC50 values for doxorubicin are presented as a range compiled from multiple studies to reflect the variability in reported data.
Table 2: Comparison of IC50 Values for this compound and 5-Fluorouracil in Colon Cancer Cell Line
| Compound | Cell Line | IC50 (µM) | Incubation Time |
| This compound | HCT-116 | 26.3 ± 3.5 | 72 hours |
| 5-Fluorouracil | HCT-116 | ~19.9 - 185 | 24 - 48 hours |
Note: The IC50 values for 5-fluorouracil are presented as a range compiled from multiple studies to reflect the variability in reported data.
Mechanism of Action: Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This is a desirable characteristic for an anti-cancer drug as it leads to the controlled elimination of tumor cells. The standard-of-care drugs, doxorubicin and 5-fluorouracil, also exert their cytotoxic effects in part through the induction of apoptosis.
While the precise molecular signaling cascade initiated by this compound is not yet fully elucidated, studies on related natural compounds suggest a potential involvement of the intrinsic (mitochondrial) apoptotic pathway.[3][4] This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases, such as caspase-3.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cancer cells (MCF-7, SKBR3, or HCT-116) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, doxorubicin, or 5-fluorouracil. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound (e.g., this compound) at the desired concentration for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Washing: The cells are washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC fluorescence (Annexin V) is detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The preclinical data presented in this guide indicate that this compound is a promising natural compound with potent cytotoxic and pro-apoptotic activities against human breast and colon cancer cell lines. While its in vitro potency, as measured by IC50 values, appears to be less than that of the standard-of-care drugs doxorubicin and 5-fluorouracil under the tested conditions, this compound's selectivity for cancer cells over normal cells warrants further investigation.[1]
Future research should focus on elucidating the specific molecular mechanisms underlying this compound-induced apoptosis, including the identification of its direct molecular targets and its effects on key signaling pathways. In vivo studies using animal models are also essential to evaluate its anti-tumor efficacy, pharmacokinetic profile, and safety in a more complex biological system. Furthermore, exploring potential synergistic effects of this compound in combination with standard chemotherapeutic agents could open new avenues for improving cancer treatment strategies.
References
- 1. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of (-)-Rabdosiin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the published findings on (-)-Rabdosiin, a phenolic compound with a range of reported biological activities. It is intended for researchers, scientists, and drug development professionals seeking an objective overview of its performance, supported by available experimental data. This document summarizes quantitative data, details experimental protocols from key studies, and visualizes described mechanisms to facilitate independent verification and further research.
I. Overview of Biological Activities
This compound, a novel phenolic marker, has been credited with several biological activities, including antioxidant, neuroprotective, anti-HIV, antiallergic, and antiproliferative effects.[1] While initial findings are promising, the extent of independent verification varies across these activities, with some areas, such as its antiproliferative effects, being relatively new fields of investigation.
II. Comparative Performance and Quantitative Data
The following tables summarize the key quantitative data from published studies on this compound and its comparison with other relevant compounds.
Table 1: Antiproliferative Activity of this compound
A 2019 study by Flegkas et al. represents the first report on the antiproliferative activity of this compound. The half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines are presented below.
| Cell Line | Cancer Type | This compound IC₅₀ (µg/mL) | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 75 ± 2.12 | ≤ 0.20 |
| SKBR3 | Breast Adenocarcinoma | 83 ± 3.54 | ≤ 0.20 |
| HCT-116 | Colon Carcinoma | 84 ± 7.78 | ≤ 0.20 |
Data extracted from Flegkas, A. et al. (2019).[2]
The study also noted that this compound exhibited marginal cytotoxicity against normal human peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells.[2]
Table 2: Antiallergic and Antioxidant Activities of this compound and Related Compounds
A study by Ito et al. (1998) compared the antiallergic and antioxidant activities of this compound with other caffeic acid derivatives.
| Compound | Hyaluronidase (B3051955) Inhibition (%) | Superoxide (B77818) Scavenging Activity (IC₅₀, µM) | Hydroxyl Radical Scavenging Activity (IC₅₀, µM) | β-Hexosaminidase Release Inhibition (%) |
| This compound | Highest | 1.8 | 110 | >90% at 2mM |
| Rosmarinic Acid | Weaker than Rabdosiin (B45785) | 4.4 | 150 | Weaker than Rabdosiin |
| Caffeic Acid | Not specified | 10.0 | 230 | >90% at 2mM |
| Chlorogenic Acid | Weaker than Rabdosiin | 8.0 | 280 | Weaker than Rabdosiin |
Data extracted from Ito, H. et al. (1998).[3] Note: "Highest" and "Weaker" are as described in the abstract, specific quantitative values for hyaluronidase inhibition were not provided in the abstract.
III. Experimental Protocols
Detailed methodologies are crucial for the independent verification of published findings. The following are summaries of key experimental protocols used in the cited studies.
Antiproliferative Activity Assessment
-
Cell Viability (MTT) Assay:
-
Human cancer cell lines (MCF-7, SKBR3, HCT-116) were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound (ranging from 6.25 to 200.0 µg/mL) for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
The resulting formazan (B1609692) crystals were dissolved in a solubilization buffer.
-
Absorbance was measured at a specific wavelength to determine cell viability.
-
The IC₅₀ value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the control (0.5% DMSO).[2]
-
-
Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry):
-
Cancer cells were treated with this compound at concentrations of 40 and 80 µg/mL for 72 hours.
-
Cells were harvested and washed with PBS.
-
Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Antiallergic and Antioxidant Activity Assessment
-
Hyaluronidase Inhibition Assay: The specific protocol was not detailed in the abstract but involved measuring the inhibitory effect of the compounds on hyaluronidase activity.[3]
-
Active Oxygen Scavenging Activity:
-
Superoxide Anion Radical Scavenging: The scavenging activity was evaluated using a system that generates superoxide anions, and the reduction in the radical concentration in the presence of the test compound was measured.[3]
-
Hydroxyl Radical Scavenging: The ability of the compounds to scavenge hydroxyl radicals was assessed, likely using a Fenton reaction-based system.[3]
-
-
β-Hexosaminidase Release Inhibition Assay:
-
Cultured cells (likely mast cells or basophils) were sensitized.
-
The cells were then challenged with an appropriate stimulus to induce degranulation and the release of β-hexosaminidase.
-
The inhibitory effect of this compound and other compounds on this release was quantified.[3]
-
IV. Mechanistic Insights and Signaling Pathways
While the precise signaling pathways directly modulated by this compound are not yet fully elucidated, the existing literature on related compounds and extracts provides some potential avenues for investigation. Extracts from Rabdosia inflexa, a related plant, have been shown to exert anti-inflammatory effects through the downregulation of the MAPK/NF-κB signaling pathway.[4]
Diagram 1: Proposed Experimental Workflow for Verifying Antiproliferative Activity
Caption: Workflow for antiproliferative activity verification.
Diagram 2: Postulated Anti-inflammatory Signaling Pathway
Caption: Postulated MAPK/NF-κB inhibitory pathway.
V. Conclusions and Recommendations for Future Research
The available data suggests that this compound is a promising bioactive compound with notable antiproliferative and antiallergic properties. However, there is a clear need for further independent verification of these findings, particularly concerning its antiproliferative effects, which have only recently been reported.
Future research should focus on:
-
Independent replication of the reported IC₅₀ values for this compound against a broader range of cancer cell lines.
-
In-depth mechanistic studies to elucidate the specific signaling pathways through which this compound exerts its various biological effects.
-
Comparative studies with a wider array of existing therapeutic agents to better define its potential clinical utility.
-
Investigation into its neuroprotective and anti-HIV activities , for which there is currently a lack of detailed experimental data.
By addressing these research gaps, the scientific community can build a more robust understanding of this compound's therapeutic potential and pave the way for its potential development as a novel therapeutic agent.
References
- 1. Antiallergic activities of rabdosiin and its related compounds: chemical and biochemical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bird's eye view of natural products for the development of new anti‐HIV agents: Understanding from a therapeutic viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (-)-Rabdosiin: A Comparative Guide to In Vivo Efficacy of Natural Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
(-)-Rabdosiin, a lignan (B3055560) isolated from Ocimum sanctum (Tulsi), has demonstrated notable cytotoxic activity against various human cancer cell lines in vitro, positioning it as a promising candidate for further anticancer drug development. Its low cytotoxicity against normal peripheral blood mononuclear cells (PBMCs) suggests a favorable preliminary safety profile. However, to translate this in vitro potential into clinical application, a thorough evaluation of its in-vivo efficacy is paramount. This guide provides a comparative benchmark of the in-vivo anticancer efficacy of established natural products—Oridonin (B1677485), Curcumin, Resveratrol, and Quercetin—to offer a framework for future preclinical studies of this compound.
In Vivo Efficacy Snapshot: this compound vs. Established Natural Products
While in vivo efficacy data for this compound is not yet publicly available, the following table summarizes the demonstrated in vivo anticancer effects of Oridonin, Curcumin, Resveratrol, and Quercetin in various mouse xenograft models. This data serves as a benchmark for the level of efficacy that would be considered promising for this compound in future animal studies.
| Natural Product | Cancer Model | Animal Model | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |
| Oridonin | Osteosarcoma (HOS cells) | Nude mice | 7.5, 15, 30 mg/kg/day | Intraperitoneal | Significant dose-dependent inhibition | [1] |
| Bladder Cancer (T24 cells) | Nude mice | 5, 10 mg/kg/day | Intraperitoneal | Significant dose-dependent inhibition | [2] | |
| Gastric Cancer (SNU-5 cells) | Nude mice | 20, 40 mg/kg/day | Intraperitoneal | Dose-dependent inhibition | [3] | |
| Curcumin | Breast Cancer (MDA-MB-231 cells) | Athymic mice | 300 mg/kg/day | Intraperitoneal | Significant decrease in tumor volume | [4] |
| Non-Small Cell Lung Cancer (NCI-H460 cells) | Athymic nude mice | 100 mg/kg/day | Oral gavage | Significant reduction in tumor size and weight | [5] | |
| Cervical Cancer (HeLa cells) | Nude mice | 30, 50 mg/kg/day | Intraperitoneal | Significant reduction in tumor volume and weight | [6] | |
| Resveratrol | Pancreatic Cancer (MIA PaCa-2 cells) | Nude mice | 40 mg/kg/day | Oral gavage | Significant inhibition of tumor growth | [7] |
| Ovarian Cancer (HeyA8 cells) | Nude mice | 100 mg/kg/day | Intraperitoneal | Significantly reduced tumor burden | [8] | |
| Prostate Cancer (PC-3 cells) | Balb c nude mice | 30 mg/kg (3 times/week) | Gavage | Inhibition of tumor growth | [9] | |
| Quercetin | Lung Cancer (A549 cells) | C57BL/6 mice | 50 mg/kg/day | Intravenous | Significant reduction of tumor volume | [10] |
| Breast Cancer (MDA-MB-468 cells) | C57BL/6 mice | 50 mg/kg/day | Intravenous | Significant reduction of tumor volume | [10] | |
| Prostate Cancer (PC-3 cells) | BALB/cA nude mice | 20 mg/kg/day | Intraperitoneal | Significantly smaller tumor volume and weight | [11] |
Experimental Protocols: A Blueprint for In Vivo Studies
Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of in vivo efficacy studies. Below are representative protocols for xenograft mouse models used to evaluate the anticancer effects of the benchmarked natural products.
General Xenograft Tumor Model Protocol
This protocol outlines the fundamental steps for establishing and evaluating tumor growth in a xenograft mouse model, a common preclinical model for cancer research.
Specific Protocol Example: Oridonin in an Osteosarcoma Xenograft Model[1]
-
Cell Line: Human osteosarcoma cells (HOS).
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Cell Inoculation: 2 x 10^6 HOS cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to treatment groups.
-
Treatment Groups:
-
Control group: Normal saline (intraperitoneal injection, daily).
-
Oridonin groups: 7.5, 15, and 30 mg/kg Oridonin (intraperitoneal injection, daily).
-
-
Monitoring: Tumor volume was measured every three days using a caliper. Body weight was also monitored.
-
Endpoint: After 21 days of treatment, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for proliferation markers).
Signaling Pathways: The Molecular Targets of Anticancer Natural Products
Understanding the molecular mechanisms underlying the anticancer activity of these natural products is crucial for drug development. The following diagrams illustrate some of the key signaling pathways modulated by Oridonin, Curcumin, Resveratrol, and Quercetin. While the specific pathways affected by this compound are yet to be fully elucidated in vivo, its in vitro cytotoxic effects suggest potential interference with similar cell survival and proliferation pathways.
Oridonin's Impact on PI3K/Akt and NF-κB Signaling
Oridonin has been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating the PI3K/Akt and NF-κB signaling pathways.
Multi-Targeted Effects of Curcumin, Resveratrol, and Quercetin
These polyphenolic compounds are known to interact with a wide array of signaling molecules, leading to a multi-pronged attack on cancer cell growth and survival. A simplified, generalized diagram illustrates their common targets.
Conclusion and Future Directions
The in vivo data for Oridonin, Curcumin, Resveratrol, and Quercetin provide a solid foundation for benchmarking the potential efficacy of novel natural product-derived anticancer agents like this compound. While the in vitro cytotoxicity of this compound is encouraging, the next critical step is to conduct well-designed in vivo studies. The experimental protocols and efficacy data presented in this guide offer a valuable resource for designing these studies and for interpreting the significance of their outcomes. Future research should focus on establishing the in vivo efficacy of this compound in relevant cancer models, determining its optimal dosage and administration route, and elucidating its precise molecular mechanisms of action. Such studies will be instrumental in determining whether this compound can progress from a promising molecule to a viable therapeutic agent in the fight against cancer.
References
- 1. Oridonin exerts anticancer effect on osteosarcoma by activating PPAR-γ and inhibiting Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Curcumin on Pro-angiogenic Factors in the Xenograft Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Resveratrol, a multitargeted agent, can enhance antitumor activity of gemcitabine in vitro and in orthotopic mouse model of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol inhibits ovarian tumor growth in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol Enhances Antitumor Activity of TRAIL in Prostate Cancer Xenografts through Activation of FOXO Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anticancer efficacy potential of Quercetin loaded polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Quercetin inhibits tumor growth in a xenograft mouse model. - Public Library of Science - Figshare [plos.figshare.com]
Comparative Pharmacokinetic Profiles of (-)-Rabdosiin and Its Analogues: An Exemplary Guide
(-)-Rabdosiin, a phenolic compound isolated from plants such as Symphytum officinale and Ocimum sanctum, has demonstrated a range of biological activities, including antioxidant, neuroprotective, anti-HIV, and antiallergic effects.[1][2][3] Understanding the pharmacokinetic profiles of this compound and its synthetic or natural analogues is crucial for the development of these compounds as potential therapeutic agents. This guide provides a template for a comparative study, detailing experimental protocols and data presentation formats.
Table 1: Illustrative Comparative Pharmacokinetic Parameters
The following table is a template illustrating how quantitative data from a comparative pharmacokinetic study of this compound and two hypothetical analogues would be presented. The values are for illustrative purposes only.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) | CL/F (L/h/kg) | Vz/F (L/kg) |
| This compound | 10 | Value | Value | Value | Value | Value | Value |
| Analogue A | 10 | Value | Value | Value | Value | Value | Value |
| Analogue B | 10 | Value | Value | Value | Value | Value | Value |
Abbreviations: Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.
Experimental Protocols
The following protocols are adapted from established methodologies for the pharmacokinetic analysis of natural products in rodent models.[4]
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.
-
Grouping and Administration: Rats are fasted for 12 hours before the experiment with free access to water. The compounds [this compound, Analogue A, Analogue B] are suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. A single oral gavage dose (e.g., 10 mg/kg) is administered to each group of rats (n=6 per group).
Blood Sample Collection
-
Blood samples (approximately 0.3 mL) are collected from the jugular vein into heparinized tubes at the following time points post-dosing: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[4]
-
The samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma samples are stored at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS
-
Sample Preparation: A protein precipitation method is used. To 100 µL of plasma, 20 µL of an internal standard (IS) solution (e.g., diazepam, 100 ng/mL) and 300 µL of acetonitrile (B52724) are added. The mixture is vortexed for 3 minutes and then centrifuged at 13,000 rpm for 10 minutes. The supernatant is transferred to an autosampler vial for analysis.
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Ion Transitions: Specific precursor-to-product ion transitions would be optimized for this compound, its analogues, and the IS.
-
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or Phoenix.
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiallergic activities of rabdosiin and its related compounds: chemical and biochemical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (-)-Rabdosiin
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of (-)-Rabdosiin, a novel phenolic marker with antioxidant, neuroprotective, and anti-HIV properties[1]. The following procedures are based on general laboratory safety protocols and information from safety data sheets of similar chemical compounds.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, the following general hazards associated with similar chemical compounds should be considered. This compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure[2]. It can also cause skin and eye irritation and may cause respiratory irritation[3].
Personal Protective Equipment (PPE): To mitigate risks, the following PPE should be worn at all times when handling this compound:
| PPE Category | Specific Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves. |
| Body Protection | A lab coat and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required[2]. |
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Emergency Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.
-
Collect: Scoop the contained material into a suitable, labeled container for disposal.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent.
-
Dispose: The container with the spill cleanup debris must be managed as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Procedure
The disposal of this compound waste must be handled systematically to ensure safety and compliance with regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal process[4]. Never discharge this compound or its derivatives into the sewer system or dispose of them in regular laboratory trash without explicit approval from EHS[4].
Disposal Workflow:
References
Personal protective equipment for handling (-)-Rabdosiin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (-)-Rabdosiin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a phenolic compound that requires careful handling due to its potential health effects. While comprehensive toxicological properties may not be fully investigated, the available data for similar chemical structures indicate several hazards.[1]
GHS Hazard Summary
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.
Core PPE Requirements
| PPE Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[2] A face shield should be worn over goggles when there is a risk of splashing. | Protects against dust particles and splashes, preventing serious eye irritation. |
| Hand Protection | Wear two pairs of compatible, chemical-resistant, powder-free nitrile gloves.[3][4] The inner glove should be tucked under the gown cuff, and the outer glove should cover the cuff. | Prevents skin contact and irritation. Double-gloving minimizes contamination risk during handling and disposal.[3] |
| Body Protection | A low-permeability, disposable laboratory gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required.[1] | Prevents inhalation of dust, which can cause respiratory irritation. |
Operational Workflow for Handling this compound
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
